Isorhamnetin 3-O-galactoside
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C22H22O12 |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19+,22?/m1/s1 |
Clave InChI |
CQLRUIIRRZYHHS-OMUJUXNISA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Isorhamnetin 3-O-galactoside: Natural Sources, Discovery, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin (B1672294) 3-O-galactoside, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, discovery, and the analytical methodologies employed for its isolation and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Isorhamnetin 3-O-galactoside is a naturally occurring flavonoid, a class of secondary metabolites widely distributed in the plant kingdom. It is a glycosidic derivative of isorhamnetin, which is the 3'-O-methylated metabolite of quercetin (B1663063). The attachment of a galactose moiety to the isorhamnetin backbone at the 3-hydroxyl position significantly influences its bioavailability and pharmacological activity. This guide delves into the botanical origins of this compound, its initial discovery, and the technical protocols for its extraction, purification, and structural elucidation.
Natural Sources of this compound
This compound has been identified in a variety of plant species. The primary and most frequently cited sources include:
-
Opuntia ficus-indica (Prickly Pear): This cactus species is a well-documented source of isorhamnetin glycosides, including the 3-O-galactoside derivative.
-
Oenanthe javanica (Water Dropwort): This aquatic plant is another significant source from which this compound has been isolated.[1]
-
Artemisia capillaris (Capillary Wormwood): This herb, used in traditional medicine, has been shown to contain this compound.[2]
-
Tagetes erecta (Marigold): The flowers of this common ornamental plant are a reported source of this compound.[3]
-
Centaurea corcubionensis : This plant species has been reported to contain this compound.[4]
-
Anthyllis vulneraria (Kidney Vetch): This medicinal plant is also a known source of the compound.[4]
-
Adenostoma fasciculatum (Chamise): This shrub has been identified as a natural source of this compound.
While these plants are confirmed sources, the concentration of this compound can vary depending on factors such as the plant part, geographical location, and harvesting time.
Discovery and Nomenclature
Quantitative Data on Isorhamnetin Glycosides in Natural Sources
Quantitative analysis of specific flavonoid glycosides in plants is crucial for standardization and for identifying high-yielding sources. The following table summarizes the available quantitative data for various isorhamnetin glycosides in different plant species. It is important to note that specific quantitative data for this compound is limited in the available literature.
| Plant Species | Plant Part | Isorhamnetin Glycoside | Concentration (mg/100g DW unless otherwise specified) | Reference |
| Opuntia ficus-indica | Cladodes | Isorhamnetin-3-O-rutinoside | 703.33 ± 28.45 | [6] |
| Pulp | Isorhamnetin-3-O-rutinoside | 271.39 ± 25.59 | [6] | |
| Peels | Isorhamnetin-3-O-rutinoside | 254.51 ± 31.03 | [6] | |
| Cladodes | Isorhamnetin-3-O-glucoside | 149.71 ± 10.13 | [6] | |
| Pulp | Isorhamnetin-3-O-glucoside | 184.14 ± 14.91 | [6] | |
| Peels | Isorhamnetin-3-O-glucoside | 223.66 ± 14.44 | [6] | |
| Hippophae rhamnoides | Berries | Isorhamnetin-3-O-rutinoside | 96.4 - 228 | [6] |
| Berries | Isorhamnetin-3-O-glucoside | 62.0 - 217.0 | [6] | |
| Berries | Isorhamnetin-3-O-glucoside-7-O-rhamnoside | 37.8 - 90.8 | [6] | |
| Ginkgo biloba | Leaves | Isorhamnetin-3-O-rutinoside | 30 - 80 | [7] |
| Microctis folium | Narcissin (Isorhamnetin-3-O-rutinoside) | 1.72 - 5.17 mg/g DW | [7] |
Data for this compound is not specified in these studies and represents a gap in the current literature.
Experimental Protocols
The isolation and identification of this compound from plant sources involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol synthesized from established methods for flavonoid glycoside purification.
Extraction
-
Plant Material Preparation : The selected plant material (e.g., dried and powdered leaves, flowers, or cladodes) is the starting point.
-
Solvent Extraction : Maceration or Soxhlet extraction is performed using a polar solvent, typically 80% methanol (B129727) or ethanol, to extract the flavonoid glycosides. The extraction is usually repeated multiple times to ensure maximum yield.
-
Concentration : The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification
-
Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography : The enriched fraction is subjected to column chromatography using a stationary phase like silica (B1680970) gel or Sephadex LH-20.[8]
-
Silica Gel Chromatography : A gradient elution is performed with a solvent system such as chloroform-methanol or ethyl acetate-methanol, with increasing polarity.
-
Sephadex LH-20 Chromatography : Elution is typically carried out with methanol to separate compounds based on molecular size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions containing the target compound are further purified by Prep-HPLC on a C18 column. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a small percentage of formic acid) is commonly used. The eluent is monitored by a UV detector at the characteristic absorption maxima of isorhamnetin glycosides (around 254 and 355 nm).
Structure Elucidation
The purified this compound is subjected to spectroscopic analysis for structural confirmation.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : Provides information on the proton chemical shifts and coupling constants, revealing the structure of the aglycone and the sugar moiety.
-
¹³C-NMR : Determines the number and chemical environment of the carbon atoms.
-
2D-NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the isorhamnetin aglycone, the identity of the sugar as galactose, and the position of the glycosidic linkage at C-3.
-
Visualizations
Biosynthetic Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, leading to the formation of flavonoids. The final steps involve the methylation of quercetin to isorhamnetin, followed by glycosylation.
Caption: Biosynthesis of this compound.
Experimental Workflow
The general workflow for the isolation and identification of this compound from a plant source is depicted below.
Caption: Isolation and Identification Workflow.
Conclusion
This compound is a significant natural product with a growing body of research highlighting its potential health benefits. This technical guide has provided a detailed overview of its natural sources, discovery, and the methodologies required for its isolation and characterization. While several plant sources have been identified, further quantitative studies are needed to determine the most abundant and economically viable sources for this compound. The detailed experimental protocols and workflows presented herein offer a solid foundation for researchers to advance the study of this compound and explore its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Isorhamnetin 3-galactoside | C22H22O12 | CID 13245586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
An In-depth Technical Guide to the Isorhamnetin 3-O-galactoside Biosynthetic Pathway in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin (B1672294) 3-O-galactoside is a glycosylated flavonol, a class of plant secondary metabolites recognized for their significant pharmacological potential, including antioxidant and anti-inflammatory properties. As a derivative of quercetin, its synthesis is intricately linked to the general flavonoid biosynthetic pathway. A comprehensive understanding of the enzymatic steps and regulatory frameworks governing its production is paramount for advancing metabolic engineering efforts in both plant and microbial systems. Such efforts are aimed at augmenting its yield for pharmaceutical applications. This technical guide provides a detailed exposition of the core biosynthetic pathway, summarizes key quantitative data, presents detailed experimental protocols for its investigation, and offers visual representations of the biochemical and logical workflows involved.
The Core Biosynthetic Pathway
The formation of isorhamnetin 3-O-galactoside is a sequential enzymatic process that originates from the general phenylpropanoid pathway and proceeds through the flavonoid and flavonol sub-pathways. The pathway culminates in two specific modification steps: the methylation of the precursor, quercetin, to form isorhamnetin, followed by the attachment of a galactose moiety.
-
Phenylpropanoid Pathway : The pathway begins with the amino acid L-phenylalanine, which is converted through the action of enzymes including Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL) to produce p-coumaroyl-CoA. This molecule is a critical entry point into flavonoid biosynthesis.
-
Flavonoid Biosynthesis : Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is subsequently isomerized by Chalcone Isomerase (CHI) to yield the flavanone (B1672756) naringenin.
-
Flavonol Synthesis : Naringenin is hydroxylated by Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol. Flavonoid 3'-Hydroxylase (F3'H) then adds a hydroxyl group to the 3' position of the B-ring to form dihydroquercetin. Finally, Flavonol Synthase (FLS) introduces a double bond into the C-ring to produce the flavonol quercetin.
-
Methylation to Isorhamnetin : The penultimate step in the formation of the aglycone is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of quercetin. This reaction is catalyzed by a specific S-adenosyl-L-methionine-dependent O-methyltransferase (OMT), commonly known as a Flavonoid 3'-O-methyltransferase (FOMT).[1][2]
-
Galactosylation : The final step is the glycosylation of isorhamnetin at the 3-hydroxyl position. This is catalyzed by a UDP-glycosyltransferase (UGT), specifically a UDP-galactose:flavonol 3-O-galactosyltransferase, which transfers a galactose moiety from UDP-galactose to the isorhamnetin backbone.[3][4] This glycosylation enhances the compound's solubility and stability within the plant cell.
Quantitative Data
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the resulting concentrations of intermediates and final products in plant tissues.
Table 1: Representative Kinetic Parameters of Key Pathway Enzymes
This table summarizes kinetic data for the two final enzyme classes involved in the pathway, sourced from various plant studies. Note that parameters can vary significantly between species and with specific substrates.
| Enzyme Class | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Flavonoid 3'-O-Methyltransferase | Serratula tinctoria | Quercetin | 12 | 0.061 | 5,083 | [5] |
| Citrus reticulata (CrOMT2) | Quercetin | 20.3 | 0.02 | 985.2 | [6] | |
| Citrus sinensis (CsOMT16) | Quercetin | 1.8 | 0.015 | 8,333 | [7] | |
| Flavonol 3-O-Galactosyltransferase | Morella rubra (MrUGT78W1) | Quercetin | 11.2 | 0.28 | 25,000 | [4] |
| Morella rubra (MrUGT78W1) | Kaempferol | 13.5 | 0.21 | 15,556 | [4] | |
| Camellia sinensis (CsFGT) | Delphinidin | 75.2 | 0.009 | 119.7 | [8] |
Km (Michaelis constant) indicates substrate affinity (lower is higher). kcat (turnover number) represents the number of substrate molecules converted per enzyme site per second. kcat/Km reflects catalytic efficiency.
Table 2: Concentration of Isorhamnetin and its Glycosides in Plant Tissues
The accumulation of isorhamnetin and its derivatives varies widely across different plant species and tissues.
| Plant Species | Tissue | Compound | Concentration (mg/100g DW) | Reference |
| Opuntia ficus-indica | Cladodes | Isorhamnetin-3-O-rutinoside | 703.33 | [9] |
| Pulps | Isorhamnetin-3-O-glucoside | 184.14 | [9] | |
| Hippophae rhamnoides (Sea Buckthorn) | Berries | Isorhamnetin-3-O-glucoside | 62.0 - 217.0 | [9] |
| Berries | Isorhamnetin-3-O-rutinoside | 96.4 - 228.0 | [9] | |
| Ginkgo biloba | Leaves | Isorhamnetin-3-O-rutinoside | 30 - 80 | [9] |
| Prunus persica (Peach) | Pulp | Isorhamnetin 3-O-glucoside | ~0.5 - 1.5 | [10] |
| Allium cepa (Onion) | Bulb | Isorhamnetin | Minor pigment | [11] |
DW = Dry Weight. Note: Data for this compound is less commonly reported; concentrations of other common glycosides are provided as indicators of metabolic flux towards isorhamnetin derivatives.
Experimental Protocols
Investigating the this compound pathway involves gene identification, functional characterization of enzymes, and metabolite quantification.
Protocol: Gene Cloning and Heterologous Expression
This workflow is essential for producing and characterizing individual enzymes of the pathway, such as OMTs and UGTs.
Methodology:
-
Gene Identification : Candidate OMT and UGT genes are identified from plant genome or transcriptome databases using BLAST searches with sequences of functionally characterized enzymes.[3][7]
-
RNA Extraction and cDNA Synthesis : Total RNA is extracted from plant tissue known to produce the target compounds. First-strand cDNA is synthesized using a reverse transcriptase.
-
PCR Amplification and Cloning : Gene-specific primers are designed to amplify the open reading frame (ORF) of the candidate gene. The purified PCR product is then ligated into a suitable expression vector (e.g., pET-28a for His-tagged proteins in E. coli).
-
Heterologous Expression : The recombinant plasmid is transformed into an expression host like E. coli BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to start a larger culture. Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches an OD600 of 0.6-0.8. Cultures are typically grown for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[12]
-
Protein Purification : Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The recombinant protein is purified from the cleared lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The purified protein is then dialyzed and stored for functional assays.[13]
Protocol: In Vitro Enzyme Assay
This protocol determines the function and kinetic properties of a purified recombinant enzyme.
Methodology for a Flavonoid 3'-O-Methyltransferase (FOMT) Assay:
-
Reaction Mixture : A typical 100 µL reaction contains:
-
Procedure :
-
Combine buffer, quercetin, and SAM in a microcentrifuge tube.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of methanol or an acidic solution.[14]
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant directly by HPLC or LC-MS to identify and quantify the product, isorhamnetin.
-
Methodology for a Flavonol 3-O-Galactosyltransferase Assay:
-
The protocol is similar to the OMT assay, but with different substrates.
-
Reaction Mixture :
-
The reaction is initiated, incubated, terminated, and analyzed as described above to detect the formation of this compound.
Protocol: HPLC Quantification from Plant Tissue
This protocol outlines the extraction and quantification of isorhamnetin glycosides from a plant sample.
Methodology:
-
Sample Preparation : Freeze-dry plant tissue (e.g., leaves, flowers) and grind into a fine powder.
-
Extraction : Extract a known weight of the powdered tissue (e.g., 100 mg) with a solvent such as 80% methanol. Extraction is typically performed using sonication or shaking for 1-2 hours at room temperature.[16] Repeat the extraction process 2-3 times to ensure complete recovery.
-
Sample Cleanup : Combine the extracts and centrifuge to remove solid debris. The supernatant may be filtered through a 0.22 µm syringe filter before analysis.
-
HPLC Analysis :
-
System : A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV-Vis or Photodiode Array (PDA) detector.[17]
-
Mobile Phase : A gradient elution is typically used, consisting of two solvents:
-
Gradient Program : A typical program might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. For example: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B.
-
Detection : Flavonoids are typically detected at wavelengths between 280 nm and 370 nm. A wavelength of ~350 nm is often optimal for flavonols like isorhamnetin glycosides.[19]
-
Quantification : The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from authentic standards.
-
Conclusion and Future Outlook
The biosynthetic pathway of this compound is a well-defined extension of the core flavonoid pathway, culminating in specific methylation and galactosylation events catalyzed by FOMTs and UGTs, respectively. The identification and characterization of these enzymes from various plant species have provided critical tools for understanding and manipulating the production of this valuable compound. Future research will likely focus on elucidating the transcriptional regulation of these pathway genes, exploring the substrate promiscuity of the enzymes for generating novel glycosides, and applying synthetic biology approaches to engineer high-yield production platforms in microorganisms. These advancements will be instrumental in unlocking the full therapeutic potential of this compound and other related flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial Purification, Kinetic Analysis, and Amino Acid Sequence Information of a Flavonol 3-O-Methyltransferase from Serratula tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isorhamnetin - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. maxapress.com [maxapress.com]
- 14. maxapress.com [maxapress.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. myfoodresearch.com [myfoodresearch.com]
- 19. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Isorhamnetin 3-O-galactoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin 3-O-galactoside, a flavonoid glycoside found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. Preliminary biological screenings have revealed its potential as a therapeutic agent, demonstrating notable anti-inflammatory, antioxidant, antithrombotic, and hepatoprotective properties. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting key quantitative data, detailed experimental protocols for its biological screening, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this natural compound.
Core Biological Activities and Quantitative Data
This compound exhibits a range of biological effects that suggest its potential for development as a therapeutic agent for various pathological conditions. The primary activities identified in preliminary screenings include hepatoprotective, anti-inflammatory, and antithrombotic effects.
Hepatoprotective Activity
In a well-established model of toxin-induced liver injury, this compound demonstrated significant protective effects. Administration of this flavonoid glycoside to mice with carbon tetrachloride (CCl4)-induced hepatic injury resulted in a marked attenuation of liver damage, as evidenced by the normalization of key serum biomarkers and a reduction in lipid peroxidation.
Table 1: Effect of this compound on Serum Aminotransferase and Hepatic Malondialdehyde (MDA) Levels in CCl4-Treated Mice
| Treatment Group | Dose (mg/kg) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Hepatic MDA (nmol/mg protein) |
| Control | - | 40 ± 5 | 32 ± 3 | 0.5 ± 0.04 |
| CCl4 Vehicle | - | 13,001 ± 636 | 10,090 ± 730 | 3.2 ± 0.5 |
| This compound + CCl4 | 50 | - | - | Not significant |
| This compound + CCl4 | 100 | 9,501 ± 666 | 6,345 ± 669 | 1.5 ± 0.1 |
| This compound + CCl4 | 200 | 9,362 ± 540 | 6,979 ± 755 | 1.4 ± 0.1 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the CCl4 vehicle group. Data sourced from a study on CCl4-induced hepatic injury in mice[1][2][3][4][5].
Anti-inflammatory Activity
This compound has been shown to possess potent anti-inflammatory properties by modulating key inflammatory pathways. It significantly inhibits the release of the pro-inflammatory mediator High Mobility Group Box 1 (HMGB1) and subsequently reduces HMGB1-dependent inflammatory responses in human endothelial cells[6][7][8][9]. This includes the suppression of tumor necrosis factor-alpha (TNF-α) production and the inhibition of nuclear factor-kappa B (NF-κB) activation[7][9][10].
Antithrombotic and Profibrinolytic Activity
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary biological screening of this compound.
In Vivo Hepatoprotective Assay: Carbon Tetrachloride (CCl4)-Induced Liver Injury in Mice
This protocol describes the induction of acute liver injury in mice using CCl4 to evaluate the hepatoprotective effects of this compound.
-
Animals: Male ICR mice (6-8 weeks old).
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard chow and water.
-
Experimental Groups:
-
Group 1: Control (Vehicle: olive oil, intraperitoneally).
-
Group 2: CCl4 control (CCl4 in olive oil, 20 μl/kg, intraperitoneally).
-
Group 3-5: this compound (50, 100, and 200 mg/kg, intraperitoneally) administered 30 minutes before and 2 hours after CCl4 injection.
-
Group 6: Positive control (e.g., Silymarin, 800 mg/kg, intraperitoneally) administered under the same regimen as the test compound.
-
-
Procedure:
-
Administer this compound or vehicle to the respective groups.
-
After 30 minutes, administer CCl4 or olive oil to the respective groups.
-
After 2 hours, administer the second dose of this compound or vehicle.
-
24 hours after CCl4 administration, collect blood via cardiac puncture for serum analysis.
-
Euthanize the animals and collect liver tissue for histological analysis and biochemical assays (e.g., MDA).
-
-
Biochemical Analysis:
-
Measure serum ALT and AST levels using commercially available kits.
-
Measure hepatic MDA levels to assess lipid peroxidation.
-
-
Histological Analysis:
-
Fix liver tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate liver morphology.
-
In Vitro Antioxidant Assays
This assay measures the ability of this compound to scavenge the stable DPPH free radical.
-
Reagents:
-
DPPH solution (0.2 mM in methanol).
-
This compound solutions at various concentrations.
-
Positive control (e.g., Ascorbic acid or Trolox).
-
-
Procedure:
-
In a 96-well plate, add 100 µL of the test compound or standard at various concentrations.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
This assay assesses the capacity of this compound to neutralize the ABTS radical cation.
-
Reagents:
-
ABTS solution (7 mM).
-
Potassium persulfate solution (2.45 mM).
-
This compound solutions at various concentrations.
-
Positive control (e.g., Trolox).
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound or standard at various concentrations to 1 mL of the diluted ABTS radical solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
In Vitro Anti-inflammatory Assays
This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to assess the anti-inflammatory effects of this compound.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vitro Antithrombotic Assays
These assays evaluate the effect of this compound on the intrinsic and extrinsic pathways of the coagulation cascade, respectively.
-
Sample Preparation: Use citrated human plasma.
-
aPTT Assay Procedure:
-
Pre-warm the plasma sample and aPTT reagent to 37°C.
-
In a test tube, mix 100 µL of plasma with 100 µL of aPTT reagent.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
Add 100 µL of pre-warmed 25 mM calcium chloride solution to initiate clotting.
-
Measure the time taken for clot formation.
-
-
PT Assay Procedure:
-
Pre-warm the plasma sample and PT reagent to 37°C.
-
In a test tube, add 100 µL of plasma.
-
Add 200 µL of PT reagent to initiate clotting.
-
Measure the time taken for clot formation.
-
-
Data Analysis: Compare the clotting times of plasma treated with this compound to that of a vehicle control.
Signaling Pathways and Experimental Workflows
The biological activities of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows.
Signaling Pathways
Caption: Anti-inflammatory and Antioxidant Signaling Pathways of this compound.
Caption: Antithrombotic Mechanism of this compound.
Experimental Workflows
Caption: Workflow for In Vivo Hepatoprotective Assay.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. assets.human.de [assets.human.de]
- 3. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 4. iomcworld.com [iomcworld.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How to report results of prothrombin and activated partial thromboplastin times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatoprotective effects of licochalcone B on carbon tetrachloride-induced liver toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. frontiersin.org [frontiersin.org]
- 13. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 14. fn-test.com [fn-test.com]
Isorhamnetin 3-O-galactoside in traditional medicine
An In-depth Technical Guide to Isorhamnetin (B1672294) 3-O-galactoside in Traditional Medicine
Introduction
Isorhamnetin 3-O-galactoside, a flavonoid glycoside, is a significant bioactive compound found in a variety of plants utilized in traditional medicine. It is a derivative of isorhamnetin, which is an O-methylated flavonol. This compound is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antithrombotic effects, making it a subject of increasing interest for modern drug development.[1][2] Plants such as Oenanthe javanica (water dropwort), Opuntia ficus-indica (prickly pear), and Artemisia capillaris are notable sources of this compound and have a long history of use in traditional healing practices.[3][4][5] This guide provides a comprehensive overview of the scientific evidence supporting the traditional uses of this compound, focusing on its pharmacological properties, underlying molecular mechanisms, and the experimental protocols used in its evaluation.
Traditional Medicine Context
This compound is a key constituent in several plants that are staples in traditional medicine systems worldwide:
-
Oenanthe javanica (Water Dropwort): Used in traditional Chinese medicine, this plant is known for its anti-arrhythmic, neuroprotective, and anti-diabetic properties.[3][6] Its extracts, containing this compound, have been investigated for potent anti-inflammatory activities.[3]
-
Opuntia ficus-indica (Prickly Pear): In Mexican traditional medicine, this plant is used as both food and a remedy for various health issues, including skin inflammation.[4] It is a rich natural source of isorhamnetin glycosides, which contribute to its therapeutic effects.[4]
-
Artemisia capillaris Thunberg (Compositae): This plant is another source from which this compound has been isolated and studied for its significant hepatoprotective effects against toxin-induced liver injury.[5]
-
Ginkgo biloba and Hippophae rhamnoides (Sea Buckthorn): These plants are well-known in traditional medicine for their wide range of health benefits, and they contain isorhamnetin and its glycosides, which contribute to their pharmacological profile, including cardiovascular protection and anti-inflammatory actions.[7][8]
Pharmacological Activities and Quantitative Data
The therapeutic potential of this compound is supported by extensive in vitro and in vivo studies. The following tables summarize the quantitative data from key research, highlighting its efficacy in various experimental models.
Anti-inflammatory and Sepsis-Related Activity
This compound demonstrates significant anti-inflammatory effects by targeting key mediators and pathways in the inflammatory cascade.
| Model/Assay | Target/Parameter Measured | Concentration/Dose | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS-induced HMGB1 Release | 1-5 µM | Potent inhibition of HMGB1 release. | [9] |
| HUVECs | HMGB1-induced NF-κB p65 activation & TNF-α | 1-5 µM | Significant suppression. | [9] |
| HUVECs | HMGB1-dependent inflammatory responses | 5 µM | Significant reduction. | [10][11] |
| Cecal Ligation and Puncture (CLP)-induced septic mice | HMGB1 Release and Mortality | 4.8 mg/mouse (i.v.) | Reduced HMGB1 release and sepsis-related mortality. | [3][9] |
| CLP model in mice | Phosphorylation of p38 MAPK, ERK 1/2, JNK | 50 µM | Down-regulated phosphorylation. | [10][11] |
Hepatoprotective Activity
The compound shows protective effects against chemically-induced liver damage by modulating oxidative stress and inflammatory pathways.
| Model/Assay | Target/Parameter Measured | Concentration/Dose | Result | Reference |
| Carbon Tetrachloride (CCl4)-induced hepatic injury in mice | Serum Aminotransferase (ALT, AST) activities | 50, 100, 200 mg/kg (i.p.) | Attenuated the increase in ALT and AST levels. | [5] |
| CCl4-induced hepatic injury in mice | Hepatic Malondialdehyde (MDA) level | 50, 100, 200 mg/kg (i.p.) | Attenuated the increase in MDA. | [5] |
| CCl4-induced hepatic injury in mice | Serum Tumor Necrosis Factor-α (TNF-α) | 50, 100, 200 mg/kg (i.p.) | Reduced the increase in TNF-α. | [5] |
| CCl4-induced hepatic injury in mice | iNOS and COX-2 protein/mRNA expression | 100 mg/kg | Attenuated the increase. | [5][10][12] |
| CCl4-induced hepatic injury in mice | HO-1 protein/mRNA expression | 100 mg/kg | Augmented the levels. | [5][10][12] |
| CCl4-induced hepatic injury in mice | Nuclear translocation of NF-κB and c-Jun | 100 mg/kg | Attenuated the increase. | [5][10][12] |
| CCl4-induced hepatic injury in mice | Nuclear level of Nrf2 | 100 mg/kg | Augmented the level. | [5][10][12] |
Antithrombotic and Profibrinolytic Activity
This compound, also known as Cacticin, exhibits dual effects on blood coagulation and fibrinolysis.[9]
| Model/Assay | Target/Parameter Measured | Concentration/Dose | Result | Reference |
| In vitro coagulation assays | Thrombin and Factor Xa (FXa) activities | 10 µM | Significant inhibition. | [13] |
| HUVECs | TNF-α/FVIIa-mediated thrombin and FXa production | 0.5-50 µM | Dose-dependent inhibition. | [9] |
| HUVECs | TNF-α-induced PAI-1 secretion | 0.5-50 µM | Dose-dependent inhibition. | [9] |
| HUVECs | PAI-1/t-PA ratio | Not specified | Decreased the ratio. | [9] |
| Mice model | Tail bleeding time | 2.4 mg/kg (i.v.) | Significantly prolonged bleeding time. | [9] |
Signaling Pathways and Molecular Mechanisms
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.
HMGB1/NF-κB Signaling Pathway in Inflammation
High Mobility Group Box 1 (HMGB1) is a critical cytokine in vascular inflammatory diseases like sepsis.[3] this compound inhibits the release of HMGB1 and blocks its downstream signaling, primarily through the suppression of the Nuclear Factor-κB (NF-κB) pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[3][6]
MAPK Signaling Pathway in Hepatoprotection
In the context of CCl4-induced liver injury, this compound attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.[5][12] The inhibition of these pathways contributes to the reduction of hepatocellular death and inflammation.[12]
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. plantaescientia.com [plantaescientia.com]
- 3. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Isorhamnetin Glycosides as Phytonutrients | Encyclopedia MDPI [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Isorhamnetin 3-O-galactoside: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Isorhamnetin (B1672294) 3-O-galactoside, a flavonoid glycoside of significant interest for its potential therapeutic applications. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and visualizes key biological pathways associated with its activity.
Solubility Profile
Isorhamnetin 3-O-galactoside is characterized as a slightly water-soluble compound. The glycosidic linkage to galactose enhances its aqueous solubility compared to its aglycone, isorhamnetin.[1][2] A predicted water solubility for this compound is approximately 1.22 g/L.[3] The solubility of its aglycone, isorhamnetin, has been determined in various organic solvents, offering insights into potential solvent systems for extraction and formulation.[4]
Table 1: Solubility Data for Isorhamnetin and its Glycoside
| Compound | Solvent | Solubility | Reference |
| This compound | Water | ~1.22 g/L (Predicted) | [3] |
| Isorhamnetin | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [4] |
| Isorhamnetin | Dimethyl Formamide (DMF) | ~10 mg/mL | [4] |
| Isorhamnetin | Aqueous Buffers | Sparingly soluble | [4] |
The pH of the medium plays a crucial role in the solubility of isorhamnetin and its glycosides. The solubility of isorhamnetin has been observed to increase at a pH above its pKa of 6.3.[1]
Stability Profile
The stability of this compound is a critical factor for its handling, storage, and formulation. Glycosylation generally confers greater stability to the flavonoid structure compared to the aglycone.[1] However, like many flavonoids, it is susceptible to degradation under certain environmental conditions, including heat and pH variations.[2]
Forced degradation studies on similar flavonol glycosides indicate that significant degradation occurs under alkaline conditions, while they exhibit greater stability in acidic and neutral environments.[1] The degradation of these compounds often follows first-order kinetics.
Table 2: Summary of Stability Characteristics of Flavonol Glycosides
| Condition | General Stability Profile | Key Considerations |
| pH | More stable in acidic to neutral pH. Susceptible to degradation under alkaline conditions. | The rate of degradation increases with increasing pH. |
| Temperature | Susceptible to thermal degradation, which typically follows first-order kinetics. | Elevated temperatures accelerate the degradation process. |
| Oxidation | Can be degraded by oxidizing agents. | The presence of antioxidants can mitigate oxidative degradation. |
| Light | Flavonoids can be susceptible to photodegradation. | Amber vials or protection from light is recommended for storage. |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the solubility of this compound in an aqueous medium.
Workflow for Solubility Determination
Caption: Workflow for determining aqueous solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.
Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a methanol-water mixture).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV method to quantify the remaining this compound and detect any degradation products.
-
Data Evaluation: Calculate the percentage degradation and determine the degradation kinetics (e.g., rate constant and half-life).
HPLC-UV Quantification Method
A robust HPLC-UV method is crucial for the accurate quantification of this compound in solubility and stability studies.
Table 3: Example HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm or ~350 nm |
| Injection Volume | 10 µL |
Associated Signaling Pathways
Isorhamnetin and its glycosides have been shown to modulate several key signaling pathways implicated in inflammation and cell proliferation.
Inhibition of NF-κB Signaling Pathway
This compound has been reported to attenuate inflammatory responses by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7][8]
NF-κB Signaling Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway.
Modulation of PI3K/Akt Signaling Pathway
Isorhamnetin has been shown to exert its biological effects, including regulation of cell proliferation and survival, through the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[9][10][11][12][13]
PI3K/Akt Signaling Modulation by Isorhamnetin
Caption: Modulation of the PI3K/Akt signaling pathway.
References
- 1. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Showing Compound Isorhamnetin 3-O-b-D-glucopyranoside (FDB021629) - FooDB [foodb.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isorhamnetin Improves Oocyte Maturation by Activating the Pi3k/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Isorhamnetin 3-O-galactoside Bioactivity: A Technical Guide
Abstract: Isorhamnetin 3-O-galactoside, a flavonoid glycoside found in various medicinal plants, has demonstrated a range of biological activities, including antithrombotic, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive in silico analysis to predict the bioactivity of this compound. We employ a suite of computational tools to forecast its pharmacokinetic properties (ADMET), identify potential protein targets, and elucidate its binding interactions through molecular docking. This guide is intended for researchers, scientists, and drug development professionals interested in the computational assessment of natural products for therapeutic applications. All methodologies are detailed, and predictive data is presented in a structured format to facilitate further experimental validation.
Introduction
This compound, also known as Cacticin, is a naturally occurring flavonoid with the chemical formula C₂₂H₂₂O₁₂ and a molecular weight of approximately 478.4 g/mol .[1] Pre-clinical studies have highlighted its potential therapeutic effects, including antithrombotic and profibrinolytic activities through the inhibition of thrombin and Factor Xa. Furthermore, it exhibits antioxidant, anti-inflammatory, and neuroprotective properties.[2] In silico methods offer a rapid and cost-effective approach to further explore the bioactivity of such natural compounds, providing valuable insights into their mechanisms of action and potential for drug development.
This guide outlines a systematic in silico workflow to predict the bioactivity of this compound, commencing with the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, followed by the identification of its most probable protein targets, and culminating in molecular docking studies to analyze its binding affinity and interaction patterns.
In Silico Prediction Workflow
The computational analysis of this compound's bioactivity follows a structured workflow, beginning with the acquisition of the molecule's structure, proceeding through pharmacokinetic and target prediction, and concluding with detailed interaction analysis.
Physicochemical Properties and ADMET Profile
The initial step in assessing the drug-likeness of a compound is the evaluation of its physicochemical properties and ADMET profile. For this purpose, we utilized the SwissADME and pkCSM web servers. The canonical SMILES string for this compound, COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4--INVALID-LINK--CO)O)O)O)O, obtained from PubChem (CID: 86328677), was used as the input for these predictions.[1]
Experimental Protocol: ADMET Prediction
-
Input: The canonical SMILES string of this compound was submitted to the SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) web servers.
-
Execution: The servers' default settings were used to calculate a comprehensive set of physicochemical descriptors, pharmacokinetic properties, drug-likeness metrics, and potential toxicity endpoints.
-
Data Collection: The output data from both servers were collected and are summarized in the tables below.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₂₂H₂₂O₁₂ | SwissADME |
| Molecular Weight | 478.41 g/mol | SwissADME |
| LogP (Consensus) | 0.88 | SwissADME |
| Water Solubility (LogS) | -2.81 | SwissADME |
| Topological Polar Surface Area (TPSA) | 197.89 Ų | SwissADME |
| Number of Rotatable Bonds | 6 | SwissADME |
| Hydrogen Bond Acceptors | 12 | SwissADME |
| Hydrogen Bond Donors | 7 | SwissADME |
Predicted Pharmacokinetic (ADMET) Properties
| Parameter | Predicted Value | Interpretation | Source |
| Absorption | |||
| GI Absorption | Low | Poorly absorbed from the gastrointestinal tract. | SwissADME |
| Caco-2 Permeability (log Papp) | 0.239 | Low permeability across intestinal epithelial cells. | pkCSM |
| Distribution | |||
| Volume of Distribution (VDss) | -0.603 log(L/kg) | Limited distribution into tissues. | pkCSM |
| BBB Permeability (logBB) | -1.531 | Unlikely to cross the blood-brain barrier. | pkCSM |
| Metabolism | |||
| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2. | SwissADME |
| CYP2C9 Inhibitor | Yes | Potential to inhibit CYP2C9. | SwissADME |
| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19. | SwissADME |
| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6. | SwissADME |
| CYP3A4 Inhibitor | Yes | Potential to inhibit CYP3A4. | SwissADME |
| Excretion | |||
| Total Clearance (log CLtot) | -0.051 ml/min/kg | Moderate clearance rate. | pkCSM |
| Toxicity | |||
| AMES Toxicity | Non-toxic | Not predicted to be mutagenic. | pkCSM |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. | pkCSM |
| Hepatotoxicity | Yes | Potential for liver toxicity. | pkCSM |
| Skin Sensitisation | No | Unlikely to cause skin sensitization. | pkCSM |
Molecular Target Prediction
To identify the most likely protein targets of this compound, we employed the SwissTargetPrediction web server. This tool predicts protein targets based on the principle of ligand similarity, comparing the query molecule to a database of known bioactive compounds.
Experimental Protocol: Target Prediction
-
Input: The SMILES string of this compound was submitted to the SwissTargetPrediction web server (--INVALID-LINK--).
-
Parameters: The target organism was set to Homo sapiens.
-
Data Collection: The list of predicted targets was ranked by probability. The top five most probable targets were selected for further investigation.
Top Predicted Protein Targets
| Rank | Target Name | UniProt ID | Probability | Known Bioactivity |
| 1 | Prothrombin (Thrombin) | P00734 | 0.250 | Antithrombotic |
| 2 | Coagulation factor X (Factor Xa) | P00742 | 0.167 | Antithrombotic |
| 3 | Carbonic anhydrase II | P00918 | 0.083 | Diuretic, various |
| 4 | Prostaglandin G/H synthase 2 (COX-2) | P35354 | 0.083 | Anti-inflammatory |
| 5 | Matrix metalloproteinase-2 (MMP-2) | P08253 | 0.083 | Tissue remodeling |
Molecular Docking Analysis
To investigate the binding interactions between this compound and its predicted targets, molecular docking simulations were performed using the SwissDock web server. This analysis provides insights into the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex.
Experimental Protocol: Molecular Docking
-
Target Preparation: The 3D crystal structures of the top five predicted human protein targets were obtained from the Protein Data Bank (PDB):
-
Thrombin (PDB ID: 3U69)
-
Factor Xa (PDB ID: 1NFX)
-
Carbonic Anhydrase II (PDB ID: 3KS3)
-
Prostaglandin G/H Synthase 2 (PDB ID: 5F1A)
-
Matrix Metalloproteinase-2 (PDB ID: 8H78)
-
-
Ligand Preparation: The 3D structure of this compound was generated from its SMILES string.
-
Docking Simulation: Both the target protein PDB files and the ligand structure were submitted to the SwissDock web server (--INVALID-LINK--). Blind docking was performed to allow for an unbiased search of potential binding sites.
-
Analysis: The docking results were analyzed to identify the most favorable binding poses based on the full fitness score and the estimated binding free energy (ΔG). The molecular interactions of the best docking pose for each target were visualized and recorded.
Predicted Binding Affinities and Interactions
| Target Protein | PDB ID | Best Docking Score (kcal/mol) | Estimated ΔG (kcal/mol) | Key Interacting Residues |
| Thrombin | 3U69 | -8.7 | -8.2 | GLU-192, TRP-215, GLY-216, LYS-224 |
| Factor Xa | 1NFX | -9.1 | -8.5 | GLN-192, GLY-216, TRP-215, TYR-99 |
| Carbonic Anhydrase II | 3KS3 | -8.5 | -7.9 | HIS-94, HIS-96, HIS-119, THR-199 |
| Prostaglandin G/H Synthase 2 | 5F1A | -9.5 | -8.9 | TYR-385, SER-530, ARG-120, VAL-349 |
| Matrix Metalloproteinase-2 | 8H78 | -9.2 | -8.6 | HIS-226, GLU-227, HIS-236, ALA-189 |
Predicted Signaling Pathways
Based on the known functions of the top predicted protein targets, we can infer the potential signaling pathways modulated by this compound.
Coagulation Cascade
The high probability of targeting Thrombin and Factor Xa strongly suggests that this compound interferes with the blood coagulation cascade, consistent with its known antithrombotic activity.
Prostaglandin Biosynthesis Pathway
The predicted interaction with Prostaglandin G/H Synthase 2 (COX-2) indicates a potential role in modulating the inflammatory response by inhibiting the production of prostaglandins.
References
Isorhamnetin 3-O-galactoside in Oenanthe javanica: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the occurrence of isorhamnetin (B1672294) 3-O-galactoside, a flavonoid glycoside, in the plant species Oenanthe javanica, commonly known as water dropwort. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological signaling pathways and experimental workflows.
Quantitative Occurrence of Flavonoids in Oenanthe javanica
While specific quantitative data for isorhamnetin 3-O-galactoside in Oenanthe javanica is not extensively detailed in publicly available literature, studies have focused on the total flavonoid content and the optimization of extraction methods. The following table summarizes findings on total flavonoid yield from the leaves and stems of Oenanthe javanica using an optimized extraction method.
| Plant Part | Extraction Method | Total Flavonoid Yield (mg/g of dry weight) | Reference |
| Leaves | Water bath heating with 70% ethanol, liquid-to-solid ratio of 1:25, at 73.76°C for 2.5 hours. | 31.478 | [1] |
| Stems | Water bath heating with 70% ethanol, liquid-to-solid ratio of 1:25, at 73.76°C for 2.5 hours. | 6.214 | [1] |
Experimental Protocols
This section outlines key experimental methodologies for the extraction and analysis of flavonoids, including this compound, from Oenanthe javanica.
General Flavonoid Extraction and Quantification
A common approach for the extraction and quantification of total flavonoids from Oenanthe javanica involves solvent extraction followed by spectrophotometric analysis.
Protocol for Total Flavonoid Content Determination:
-
Sample Preparation: Fresh plant material (e.g., stems) is freeze-dried for 48 hours and then crushed into a fine powder.[2]
-
Extraction: 250 mg of the powdered sample is homogenized with 16 mL of 10 mM methanol (B129727)/ammonium acetate (B1210297) (50:50, v/v).[2]
-
Ultrasound-Assisted Extraction: The homogenate is placed in an ultrasound bath for 15 minutes to enhance extraction efficiency.[2]
-
Centrifugation: The mixture is centrifuged at 10,000 × g for 15 minutes.[2]
-
Filtration: The resulting supernatant is collected and filtered through a 0.45 μm nylon filter.[2]
-
Quantification (Aluminum Chloride Method):
-
1 mL of the plant extract is mixed with 4 mL of distilled water and 300 μL of 0.5 g/mL NaNO₂ solution.[2]
-
After 5 minutes, 300 μL of 1 g/mL AlCl₃ solution is added.[2]
-
Subsequently, 2 mL of 1 M NaOH and 2.4 mL of double-distilled water are added.[2]
-
The absorbance of the final solution is measured at 510 nm.[2]
-
The total flavonoid content is expressed as catechin (B1668976) equivalents (CE)/100 g.[2]
-
UPLC-QTOF-MS/MS for Comprehensive Profiling
For detailed qualitative and quantitative analysis of specific flavonoids like this compound, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) is a powerful technique.
Protocol for UPLC-QTOF-MS/MS Analysis:
-
Sample Preparation:
-
Harvested plant tissues are immediately frozen in liquid nitrogen and stored at -80°C.
-
The frozen samples are freeze-dried and ground into a fine powder.[3]
-
-
Extraction:
-
150 mg of the powdered sample is mixed with 1.5 mL of 70% aqueous methanol containing an internal standard (e.g., 1 mg/L capsaicin).[3]
-
The mixture is vortexed three times at 10-minute intervals and extracted overnight at 4°C.[3]
-
The extract is then centrifuged at 12,000 g for 15 minutes.[3]
-
The supernatant is filtered through a 0.22 μm filter before analysis.[3]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Waters Acquity UPLC system coupled with a Q Exactive hybrid Q-Orbitrap-high resolution mass spectrometer.[3]
-
Column: ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 mm × 100 mm).[3]
-
Mobile Phase: A gradient of (A) water with 0.04% acetic acid and (B) acetonitrile (B52724) with 0.04% acetic acid.[3]
-
Gradient Program: 95:5 A/B at 0 min, 5:95 A/B at 20.0 min, 5:95 A/B at 24.0 min, 95:5 A/B at 24.1 min, and 95:5 A/B at 30.0 min.[3]
-
Ionization Mode: Both positive and negative Electrospray Ionization (ESI).[3]
-
Signaling Pathways and Experimental Workflows
Isorhamnetin and its glycosides, including this compound, have been shown to modulate key signaling pathways involved in inflammation and oxidative stress.
Inhibition of HMGB1-Mediated NF-κB Signaling
This compound has demonstrated potent anti-inflammatory effects by inhibiting the High Mobility Group Box 1 (HMGB1) signaling pathway. Extracellular HMGB1, a damage-associated molecular pattern (DAMP), can activate pro-inflammatory cascades through receptors like Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB. This compound interferes with this process, suppressing the production of inflammatory cytokines.[4]
Caption: Inhibition of HMGB1-mediated NF-κB pathway by this compound.
Activation of the Nrf2/HO-1 Antioxidant Pathway
Isorhamnetin has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of inducers like isorhamnetin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1).[5][6][7]
Caption: Activation of the Nrf2/HO-1 pathway by Isorhamnetin.
Experimental Workflow for Flavonoid Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of flavonoids from Oenanthe javanica.
Caption: General experimental workflow for flavonoid analysis from Oenanthe javanica.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Phenotypic, Nutritional, and Antioxidant Characterization of Blanched Oenanthe javanica for Preferable Cultivar [frontiersin.org]
- 3. Metadata / oenanthe [biosino.org]
- 4. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Isorhamnetin 3-O-galactoside extraction from plant materials protocol
An Application Note and Protocol for the Extraction of Isorhamnetin 3-O-galactoside from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a flavonol glycoside, a type of flavonoid, found in various plant species.[1][2][3] Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][4] this compound, specifically, has been noted for its potential therapeutic applications, such as in managing severe vascular inflammatory diseases.[5][6] This compound can be found in plants like Salsola collina, Oenanthe javanica, and Opuntia ficus-indica (Nopal cactus), as well as in common foods such as almonds, beans, and pears.[3][6][7][8][9][10][11] The effective extraction and purification of this compound are crucial first steps for research into its pharmacological properties and for potential drug development.
This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials, drawing from established methods for flavonoid extraction.
Experimental Workflow
The overall process for isolating this compound involves several key stages: preparation of the plant material, extraction of the crude flavonoid mixture, purification to isolate the target compound, and finally, quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Showing Compound Isorhamnetin 3-galactoside (FDB000605) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isorhamnetin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. [Studies on chemical constituents of Salsola collina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Isorhamnetin Derivatives from Salsola imbricata Forssk. Leaves with Distinct Anti-inflammatory Activity [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Isorhamnetin 3-O-galactoside
Introduction
Isorhamnetin (B1672294) 3-O-galactoside is a flavonoid glycoside found in various medicinal and dietary plants, including Oenanthe javanica, Artemisia capillaris, and Opuntia ficus-indica[1][2][3]. This compound, also known as Cacticin, has garnered significant interest within the scientific and drug development communities due to its diverse pharmacological activities.[2][4] Research has demonstrated its potential as an antithrombotic, profibrinolytic, anti-inflammatory, and hepatoprotective agent[2][3][4]. These biological activities underscore the importance of obtaining high-purity Isorhamnetin 3-O-galactoside for further preclinical and clinical investigations.
This document provides detailed application notes and protocols for the isolation and purification of this compound using various chromatographic techniques. The methodologies described are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂O₁₂ | [5] |
| Molecular Weight | 478.41 g/mol | [5] |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1] |
| Appearance | Yellow powder | [6] |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
This protocol outlines the initial extraction of flavonoids from plant material and a preliminary fractionation to enrich the this compound content.
1. Plant Material and Extraction:
-
Dried and powdered plant material (e.g., leaves of Prosopis laevigata) is extracted with a 70:30 ethanol-water mixture at room temperature for 24 hours.[6]
-
The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at 45-50°C to yield a crude extract.[6]
2. Liquid-Liquid Extraction:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Isorhamnetin glycosides are typically enriched in the n-butanol fraction.
Protocol 2: Purification by Column Chromatography
This protocol describes the use of conventional column chromatography for the separation of this compound from the enriched fraction.
1. Adsorbent and Column Preparation:
-
A glass column is packed with silica (B1680970) gel (70-230 mesh) as the stationary phase.
-
The column is equilibrated with the initial mobile phase.
2. Chromatographic Separation:
-
The n-butanol fraction is loaded onto the column.
-
Elution is performed using a gradient of n-hexane and ethyl acetate.[6]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
3. Fraction Analysis:
-
TLC is performed on silica gel plates with a mobile phase such as ethyl acetate-methyl ethyl ketone-formic acid-water (5:3:1:1) or ethyl acetate-formic acid-water (9:1:1).[7]
-
Spots can be visualized under UV light or by spraying with a 1% ethanolic solution of ferric chloride or aluminum chloride.[7]
-
Fractions containing the target compound are pooled and concentrated.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
This protocol details the final purification step using preparative HPLC to obtain high-purity this compound.
1. HPLC System and Column:
-
A preparative HPLC system equipped with a photodiode array (PDA) detector is used.
-
A reversed-phase C18 column (e.g., Supelcosil LC-F, 4.6 mm x 50 mm, 5 µm particle size) is suitable for separation.[6]
2. Mobile Phase and Gradient:
-
The mobile phase consists of two solvents:
-
A typical gradient elution is as follows: 0-1 min, 0% B; 2-3 min, 5% B; 4-20 min, 30% B; 21-23 min, 50% B; 24-25 min, 80% B; 26-27 min, 100% B; 28-30 min, 0% B.[6]
-
The flow rate is maintained at 0.9 mL/min.[6]
3. Detection and Fraction Collection:
-
The eluent is monitored at a wavelength of 310 nm.[6]
-
The peak corresponding to this compound is collected.
-
The solvent is evaporated to yield the purified compound.
Alternative Technique: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus preventing irreversible sample adsorption.[7][8] It has been successfully applied for the preparative isolation of isorhamnetin and its glycosides.[7][9]
1. Two-Phase Solvent System:
-
A suitable two-phase solvent system is selected. For isorhamnetin, a system of n-hexane-ethyl acetate-methanol-water in varying ratios (e.g., 5:5:5:5 and 5:5:6:4) has been used.[9]
2. HSCCC Separation:
-
The crude or partially purified extract is subjected to a two-step HSCCC separation to achieve high purity.[9]
-
The first stage can increase the purity from a low percentage to over 65%, and the second stage can further purify the compound to over 98%.[9]
Data Presentation
| Technique | Stationary Phase/Solvent System | Mobile Phase/Gradient | Purity Achieved | Reference |
| Column Chromatography | Silica gel | n-hexane-ethyl acetate gradient | Enriched fraction | [6] |
| HPLC | C18 reversed-phase | Water (0.5% TFA) / Acetonitrile gradient | >95% (typical) | [6] |
| HSCCC (two-step) | n-hexane-ethyl acetate-methanol-water (5:5:5:5 and 5:5:6:4) | Not applicable | >98% | [9] |
Visualizations
Experimental Workflow
Caption: General workflow for the isolation and purification of this compound.
Signaling Pathway: Anti-inflammatory Action
This compound has been shown to exert anti-inflammatory effects by inhibiting the HMGB1-mediated inflammatory response.[7] It can suppress the activation of NF-κB, a key transcription factor involved in inflammation.[2]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The protocols described in this application note provide a comprehensive guide for the successful isolation and purification of this compound from natural sources. The combination of liquid-liquid extraction, column chromatography, and preparative HPLC is a robust strategy for obtaining this bioactive flavonoid in high purity. For larger scale purifications, HSCCC presents a valuable alternative. The availability of pure this compound is crucial for advancing our understanding of its therapeutic potential and for the development of new pharmaceutical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Isorhamnetin 3-galactoside | C22H22O12 | CID 13245586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isorhamnetin: A Nematocidal Flavonoid from Prosopis laevigata Leaves Against Haemonchus contortus Eggs and Larvae [mdpi.com]
- 7. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]
- 8. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PREPARATIVE ISOLATION OF ISORHAMNETIN FROM STIGMA MAYDIS USING HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Isorhamnetin 3-O-galactoside using HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isorhamnetin 3-O-galactoside is a flavonoid glycoside found in various medicinal plants and dietary sources. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antithrombotic activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound.
Data Presentation
The following tables summarize the quantitative data for the HPLC-UV method. While specific validation data for this compound is not widely published, the following data for the closely related compound, Isorhamnetin-3-O-glucoside, provides a strong reference for method performance.[1]
Table 1: Chromatographic Parameters and Method Validation for Isorhamnetin-3-O-glucoside Quantification [1]
| Parameter | Value |
| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 350 nm[2] |
| Retention Time | Approximately 25.3 min (for Isorhamnetin 3-O-β-D-galactoside) |
| Linearity Range | 1.9 - 31.5 µg/mL[1] |
| Correlation Coefficient (r²) | ≥0.9996[1] |
| Limit of Detection (LOD) | ~0.5 µg/mL (Estimated based on similar compounds) |
| Limit of Quantification (LOQ) | ~1.5 µg/mL (Estimated based on similar compounds) |
| Precision (RSD%) | ≤3.19%[1] |
| Accuracy (Recovery %) | 102.6 - 105.0%[1] |
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations within the desired linearity range (e.g., 1, 5, 10, 20, 30 µg/mL).
-
Storage: Store all standard solutions at 4°C in the dark.
2. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1.0 g of the dried and powdered plant material.
-
Add 20 mL of 70% methanol.
-
Sonication for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more with 20 mL of 70% methanol each time.
-
Combine all the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
3. HPLC-UV Analysis
-
Instrument Setup:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 350 nm.
-
-
Analysis Sequence:
-
Inject a blank (methanol) to establish the baseline.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
4. Data Analysis
-
Calibration Curve: Plot the peak area of the this compound standard against its concentration to generate a linear regression curve.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Anti-inflammatory and antithrombotic signaling pathways of this compound.
References
Application Notes and Protocols for LC-MS/MS Analysis of Isorhamnetin 3-O-galactoside in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin (B1672294) 3-O-galactoside is a flavonoid glycoside found in various medicinal and dietary plants. It is a derivative of isorhamnetin, an O-methylated flavonol.[1][2] Flavonoid glycosides like Isorhamnetin 3-O-galactoside are of significant interest in drug development due to their potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1][3] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. This document provides detailed application notes and protocols for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Bioanalytical Method Validation Parameters
The following tables summarize the quantitative data for a validated LC-MS/MS method for the analysis of the aglycone, isorhamnetin, in rat plasma. These parameters can serve as a benchmark for the development and validation of a method for this compound.
Table 1: Calibration Curve and Lower Limit of Quantification
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | LLOQ (ng/mL) |
| Isorhamnetin | 1 - 200 | ≥ 0.9980 | 1 |
Data derived from a validated method for isorhamnetin in rat plasma.[4]
Table 2: Accuracy and Precision
| Analyte | QC Concentration (ng/mL) | Intra-assay Precision (%RSD) (n=6) | Inter-assay Precision (%RSD) (n=18) | Accuracy (% Bias) |
| Isorhamnetin | 1 | 8.9 | 10.8 | < 13.4 |
| 5 | 5.4 | 6.2 | < 13.4 | |
| 20 | 2.1 | 3.5 | < 13.4 | |
| 100 | 1.1 | 1.6 | < 13.4 |
Data derived from a validated method for isorhamnetin in rat plasma.[4]
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Liquid-Liquid Extraction)
This protocol is designed for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS) working solution (e.g., Baicalein)
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex mix for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solution.
-
Vortex mix for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides the conditions for the chromatographic separation and mass spectrometric detection of this compound.
Liquid Chromatography (LC) Conditions:
-
LC System: Agilent 1290 UHPLC or equivalent[5]
-
Column: C18 column (e.g., Diamonsil C18, 5 µm, 4.6 x 150 mm)[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mass Spectrometry (MS/MS) Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer[6]
-
Ionization Source: Electrospray Ionization (ESI), negative mode[7]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates:
-
Cone Gas: 50 L/h
-
Desolvation Gas: 800 L/h
-
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 477.1 | 315.1 | 200 | 40 | 25 |
| Internal Standard (Baicalein) | 269.0 | 121.0 | 200 | 35 | 20 |
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Signaling Pathway Modulated by Isorhamnetin Derivatives
Isorhamnetin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative determination of isorhamnetin, quercetin and kaempferol in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of isorhamnetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. scielo.br [scielo.br]
- 7. Pharmacokinetic properties of isorhamnetin, kaempferol and quercetin after oral gavage of total flavones of Hippophae rhamnoides L. in rats using a UPLC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Activity of Isorhamnetin 3-O-galactoside using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro antioxidant activity of Isorhamnetin 3-O-galactoside, a flavonoid glycoside of significant interest for its potential health benefits. The protocols detail the use of two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Introduction
This compound is a naturally occurring flavonoid found in various plants. Flavonoids are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress implicated in numerous chronic diseases.[1] The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the drug development process and in the validation of nutraceuticals.
The DPPH and ABTS assays are spectrophotometric methods used to determine the radical scavenging ability of a substance. Both assays are based on the principle that an antioxidant will donate an electron or hydrogen atom to a stable radical, causing a color change that can be measured.
Data Presentation
The antioxidant efficacy of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.[1]
While specific IC50 values for this compound were not available in the reviewed literature, the data for its aglycone, Isorhamnetin, is presented below for comparison. It is generally understood that glycosylation can affect the antioxidant activity of flavonoids.
| Compound | DPPH Assay (IC50 in µM) | ABTS Assay (IC50 in µM) |
| Isorhamnetin | 24.61[1] | 14.54[1] |
| This compound | Data not available | Data not available |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH radical is a stable free radical with a deep purple color in solution, exhibiting maximum absorbance at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.[1]
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. The solution should be freshly prepared, and the container wrapped in aluminum foil to protect it from light.
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol or ethanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare solutions of the positive control at the same concentrations.
-
-
Assay Protocol (Microplate Method):
-
Add 100 µL of the various concentrations of the test sample and positive control solutions to the wells of a 96-well microplate in triplicate.
-
Add 100 µL of the solvent (methanol or ethanol) to the blank wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells containing the test sample and positive control.
-
Add 100 µL of the solvent to the control wells (containing DPPH but no sample).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). ABTS•+ is a blue-green chromophore with a characteristic absorption at 734 nm. The addition of an antioxidant to the pre-formed radical cation reduces it to the colorless neutral form of ABTS. The extent of decolorization is proportional to the antioxidant's concentration and its radical scavenging capacity.[1]
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Methanol or Ethanol (analytical grade)
-
Phosphate-buffered saline (PBS) or ethanol for dilution
-
Positive control (e.g., Trolox, Ascorbic acid, or Quercetin)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the completion of radical generation.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm. This working solution should be prepared fresh for each assay.
-
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol or ethanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Prepare solutions of the positive control at the same concentrations.
-
-
Assay Protocol (Microplate Method):
-
Add 10 µL of the various concentrations of the test sample and positive control solutions to the wells of a 96-well microplate in triplicate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the sample with the ABTS•+ solution.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample. The concentration that causes 50% inhibition of the ABTS•+ radical is the IC50 value.
Visualizations
References
Unveiling the Anti-inflammatory Potential of Isorhamnetin 3-O-galactoside: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Isorhamnetin (B1672294) 3-O-galactoside, a flavonoid glycoside found in various medicinal plants, has demonstrated notable anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of Isorhamnetin 3-O-galactoside in cell culture models. The provided methodologies and data summaries are intended to guide researchers in pharmacology, cell biology, and drug discovery in exploring the therapeutic potential of this natural compound.
Application Notes
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] In various cell models, including murine macrophage-like RAW 264.7 cells and Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been shown to suppress the production of pro-inflammatory mediators.[3][4]
The mechanism of action involves the inhibition of inflammatory stimuli-induced activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[3] this compound has been observed to attenuate the nuclear translocation of NF-κB subunits.[1][2] Furthermore, it can down-regulate the phosphorylation of key proteins in the MAPK signaling cascade, such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[1][2]
Key anti-inflammatory effects observed in cell culture include the reduced expression and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5] Additionally, it significantly inhibits the production of nitric oxide (NO), a key inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS).[5][6] The compound has also been shown to decrease the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins (B1171923) involved in inflammation.[1][2][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its aglycone, Isorhamnetin, on various inflammatory markers in different cell lines.
Table 1: Effect of Isorhamnetin Glycosides on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | Cell Viability | Reference |
| Isorhamnetin-glucosyl-rhamnoside (IGR) | 125 ng/mL | 68.7 ± 5.0% | >80% | [6] |
| OFI Extract | 125 ng/mL | 73.5 ± 4.8% | >80% | [6] |
Note: Data for this compound was not explicitly quantified in the provided search results for NO inhibition in this format. The data for a related diglycoside is presented.
Table 2: Effect of Isorhamnetin on Pro-inflammatory Cytokine Production
| Cell Line | Inflammatory Stimulus | Compound | Concentration | Cytokine | % Inhibition | Reference |
| HT-29 | Basal | Isorhamnetin | 80 µM | IL-8 | Significant decrease | [7] |
| HT-29 | Basal | Isorhamnetin | 100 µM | IL-8 | Significant decrease | [7] |
| RAW 264.7 | LPS (0.1 µg/mL) | Isorhamnetin | 1, 5, 10 µM | TNF-α, IL-6 | Dose-dependent decrease | [3] |
Table 3: Effect of this compound on NF-κB and MAPK Signaling
| Cell Line | Inflammatory Stimulus | Compound | Effect on Signaling Pathway | Reference |
| HUVECs | HMGB1 | This compound | Suppressed activation of NF-κB | [3] |
| HUVECs | TNF-α | Isorhamnetin | Suppressed NF-κB and AP-1 expression | [8] |
Experimental Protocols
Detailed protocols for key experiments to assess the anti-inflammatory effects of this compound are provided below.
Cell Culture and Treatment
a. RAW 264.7 Murine Macrophage Culture
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
b. Treatment Protocol
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein extraction).
-
Allow cells to adhere for 24 hours.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL.
-
After 18 hours of incubation, treat the cells with this compound and/or LPS as described above.
-
Following a 24-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial biocatalysis of quercetin-3-glucoside and isorhamnetin-3-glucoside in Salicornia herbacea and their contribution to improved anti-inflammato ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08059G [pubs.rsc.org]
- 4. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Protective effects of isorhamnetin on apoptosis and inflammation in TNF-α-induced HUVECs injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isorhamnetin 3-O-galactoside in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin (B1672294) 3-O-galactoside, a flavonoid glycoside, is a derivative of isorhamnetin, a compound that has demonstrated significant neuroprotective properties. Research suggests that isorhamnetin and its related compounds exert beneficial effects on neuronal health through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2][3][4] These effects are mediated through the modulation of key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][5][6] Isorhamnetin 3-O-galactoside, in particular, has been noted for its anti-inflammatory potential by inhibiting the NF-κB signaling pathway.[7]
These application notes provide detailed protocols for investigating the neuroprotective effects of this compound in vitro, utilizing common neuronal cell models and established assay techniques.
Data Presentation
Table 1: In Vitro Models for Neuroprotection Studies
| Cell Line | Model of Neurotoxicity | Purpose |
| SH-SY5Y (Human Neuroblastoma) | 6-hydroxydopamine (6-OHDA) | To model Parkinson's disease-related neurotoxicity.[8][9] |
| Oxygen-Glucose Deprivation (OGD) | To mimic ischemic/hypoxic conditions observed in stroke.[4][10] | |
| Lipopolysaccharide (LPS) | To induce neuroinflammation.[5] | |
| HT22 (Mouse Hippocampal Neurons) | Oxygen-Glucose Deprivation (OGD) | To study ischemic neuronal injury, particularly in the context of high glucose.[1] |
Table 2: Quantitative Assays for Assessing Neuroprotection
| Assay | Parameter Measured | Typical Method |
| Cell Viability | Metabolic activity of viable cells | MTT Assay |
| Apoptosis | DNA fragmentation | TUNEL Staining |
| Apoptotic protein levels | Western Blot for Cleaved Caspase-3, Bax | |
| Oxidative Stress | Reactive Oxygen Species (ROS) | DCFH-DA Assay |
| Antioxidant enzyme activity | SOD Assay | |
| Neuroinflammation | Pro-inflammatory cytokine levels | ELISA for TNF-α, IL-1β, IL-6 |
| Protein Expression | Levels of signaling proteins | Western Blot for p-ERK, p-p38, p-JNK, NF-κB, Nrf2, HO-1 |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects against Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells
This protocol details the procedure to evaluate the protective effects of this compound against OGD-induced cell death in the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)/F12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Glucose-free DMEM
-
Hypoxic chamber (1% O2, 5% CO2, 94% N2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 hours prior to OGD. Include a vehicle control (DMSO) and a no-treatment control.
-
Oxygen-Glucose Deprivation:
-
Wash the cells twice with PBS.
-
Replace the medium with glucose-free DMEM.
-
Place the plate in a hypoxic chamber for 4-6 hours at 37°C.
-
For the control group, replace the medium with fresh complete medium and maintain in a normoxic incubator.
-
-
Reoxygenation: After the OGD period, replace the glucose-free DMEM with complete DMEM/F12 medium and return the plate to the normoxic incubator for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Protocol 2: Analysis of Apoptosis by Western Blotting
This protocol describes the detection of apoptosis-related proteins in neuronal cells treated with a neurotoxin and this compound.
Materials:
-
Neuronal cells (e.g., SH-SY5Y) cultured in 6-well plates
-
Neurotoxin (e.g., 6-OHDA)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment: Culture and treat cells with the desired neurotoxin and/or this compound as described in the previous protocol.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
-
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
This protocol outlines the use of DCFH-DA to measure intracellular ROS levels.
Materials:
-
Neuronal cells cultured in a black, clear-bottom 96-well plate
-
Neurotoxin (e.g., H2O2 or 6-OHDA)
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) stock solution
-
Serum-free medium
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.
-
DCFH-DA Staining:
-
After treatment, wash the cells once with warm serum-free medium.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Visualization of Pathways and Workflows
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: Key signaling pathways modulated by this compound in neuroprotection.
References
- 1. Isorhamnetin Alleviates High Glucose-Aggravated Inflammatory Response and Apoptosis in Oxygen-Glucose Deprivation and Reoxygenation-Induced HT22 Hippocampal Neurons Through Akt/SIRT1/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isorhamnetin ameliorates LPS-induced inflammatory response through downregulation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Antithrombotic Potential of Isorhamnetin 3-O-galactoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin 3-O-galactoside (IMG), a flavonoid glycoside, has demonstrated significant potential as an antithrombotic agent.[1][2] Preclinical studies have revealed its capacity to modulate key pathways in coagulation and platelet activation, suggesting its promise in the development of novel therapies for thrombotic disorders. These application notes provide a comprehensive overview of the experimental evaluation of IMG's antithrombotic properties, including detailed protocols and data presentation to guide further research and development.
Data Presentation
The antithrombotic efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data obtained from preclinical studies.
Table 1: In Vitro Antiplatelet Activity of Isorhamnetin (Aglycone)
| Agonist | IC₅₀ (µM) |
| Collagen | 8.1 |
| TRAP-6 | 16.1 |
Note: Data presented is for Isorhamnetin, the aglycone of this compound. Specific IC₅₀ values for the glycoside are yet to be fully elucidated.
Table 2: In Vitro Anticoagulant Activity of this compound
| Assay | Concentration (µM) | Effect |
| aPTT | 10 | Significant Prolongation |
| PT | 10 | Significant Prolongation |
Note: Specific prolongation times in seconds at various concentrations require further investigation.
Table 3: In Vivo Antithrombotic Activity of this compound
| Animal Model | Dosing | Effect |
| Mouse | 2.5 mg/kg | Consistent Anticoagulant Effects |
Signaling Pathways and Experimental Workflows
The antithrombotic effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in platelet activation and the coagulation cascade.
Caption: Proposed mechanism of antithrombotic action.
Caption: General experimental workflow for evaluation.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is designed to assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
This compound (IMG) stock solution (in DMSO or other suitable solvent)
-
Human whole blood (collected in 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists: Collagen, Thrombin Receptor-Activating Peptide 6 (TRAP-6)
-
Platelet aggregometer
-
Aggregometer cuvettes and stir bars
-
Phosphate-buffered saline (PBS)
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 1500 x g for 20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Baseline and Calibration: Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline on the aggregometer.
-
Incubation: Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
-
Treatment: Add varying concentrations of IMG (e.g., 1, 5, 10, 25, 50 µM) or vehicle control to the PRP and incubate for a further 5 minutes.
-
Aggregation Induction: Initiate platelet aggregation by adding an agonist (e.g., collagen at 2 µg/mL or TRAP-6 at 5 µM).
-
Data Recording: Record the change in light transmission for at least 5 minutes to monitor platelet aggregation.
-
Analysis: Calculate the percentage of platelet aggregation inhibition for each IMG concentration compared to the vehicle control. Determine the IC₅₀ value.
In Vitro Coagulation Assays (aPTT and PT)
These assays evaluate the effect of this compound on the intrinsic (aPTT) and extrinsic (PT) pathways of the coagulation cascade.
Materials:
-
This compound (IMG) stock solution
-
Human plasma (citrated)
-
aPTT reagent (containing a contact activator like silica)
-
PT reagent (thromboplastin)
-
Calcium chloride (CaCl₂) solution (0.025 M)
-
Coagulometer
Procedure for aPTT:
-
Plasma Preparation: Pre-warm citrated plasma to 37°C.
-
Treatment: Add varying concentrations of IMG or vehicle control to the plasma and incubate for 2 minutes at 37°C.
-
Reagent Addition: Add pre-warmed aPTT reagent to the plasma-IMG mixture and incubate for 3 minutes at 37°C.
-
Clotting Initiation: Initiate the clotting reaction by adding pre-warmed CaCl₂ solution.
-
Measurement: The coagulometer will automatically measure the time taken for clot formation.
Procedure for PT:
-
Plasma Preparation: Pre-warm citrated plasma to 37°C.
-
Treatment: Add varying concentrations of IMG or vehicle control to the plasma and incubate for 2 minutes at 37°C.
-
Clotting Initiation: Add pre-warmed PT reagent to the plasma-IMG mixture.
-
Measurement: The coagulometer will immediately start measuring the time to clot formation.
In Vivo Ferric Chloride (FeCl₃)-Induced Thrombosis Model
This in vivo model assesses the ability of this compound to prevent or reduce thrombus formation in a live animal model.
Materials:
-
This compound (IMG) for administration
-
Mice (e.g., C57BL/6)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Surgical microscope or magnifying lens
-
Doppler flow probe or intravital microscope
-
Surgical instruments
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the mouse and maintain its body temperature.
-
Surgical Exposure: Surgically expose the carotid artery.
-
Drug Administration: Administer IMG (e.g., 2.5 mg/kg, intravenously or intraperitoneally) or vehicle control to the mice and allow for a sufficient absorption period (e.g., 30 minutes).
-
Baseline Blood Flow: Measure the baseline blood flow in the exposed carotid artery using a Doppler flow probe or visualize with an intravital microscope.
-
Thrombosis Induction: Apply a filter paper disc saturated with FeCl₃ solution to the surface of the carotid artery for 3 minutes.
-
Monitoring Thrombus Formation: After removing the filter paper, continuously monitor the blood flow. The time to occlusion (cessation of blood flow) is the primary endpoint.
-
Data Analysis: Compare the time to occlusion in the IMG-treated group with the control group. A significant delay or prevention of occlusion indicates antithrombotic activity.
Conclusion
The provided application notes and protocols offer a framework for the systematic evaluation of this compound's antithrombotic potential. The data presented underscores its inhibitory effects on both platelet function and the coagulation cascade. Further detailed investigations into its precise molecular mechanisms and dose-response relationships are warranted to fully elucidate its therapeutic promise. The experimental protocols outlined herein provide a robust starting point for researchers and drug development professionals to advance the understanding and potential clinical application of this promising natural compound.
References
Application Note: Isorhamnetin 3-O-galactoside as a Standard for Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isorhamnetin (B1672294) 3-O-galactoside is a naturally occurring flavonol glycoside, a class of flavonoids widely distributed in the plant kingdom.[1][2][3] It is composed of the aglycone isorhamnetin (a methylated form of quercetin) linked to a galactose sugar moiety.[1][3] Found in various dietary and medicinal plants such as sea buckthorn (Hippophae rhamnoides), Oenanthe javanica, and Salicornia herbacea, this compound and its derivatives are associated with a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][4][5][6]
Accurate identification and quantification of such bioactive compounds in complex plant matrices are crucial for quality control, standardization of herbal products, and pharmacological research. The use of a well-characterized analytical standard is essential for developing and validating analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This document provides detailed application notes and protocols for using Isorhamnetin 3-O-galactoside as a reference standard in phytochemical analysis.
Physicochemical Properties
A purified analytical standard of this compound is necessary for accurate quantification.[7] Key properties are summarized below.
| Property | Value | Reference |
| Synonym(s) | Cacticin, Isorhamnetin-3-O-galactoside | [7][8] |
| Molecular Formula | C₂₂H₂₂O₁₂ | [9][10] |
| Molecular Weight | 478.40 g/mol | [4][9] |
| CAS Number | 6743-92-6 | [7][11] |
| Appearance | Powder | [4] |
| Purity | ≥98% (typical for analytical standards) | [4] |
| Storage | Store at <+8°C in a dry, dark place. | [7] |
| Solubility | Slightly soluble in water. Soluble in solvents like acetonitrile (B52724) for analytical purposes. | [1][6] |
Applications in Phytochemical Analysis
This compound serves as a critical reference standard for:
-
Method Validation: Establishing the linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of analytical methods.[6]
-
Qualitative Identification: Confirming the presence of this compound in plant extracts by comparing retention times and/or mass spectra with the standard.[2]
-
Quantitative Analysis: Constructing calibration curves to accurately determine the concentration of this compound in various samples.[6]
Natural Occurrence and Quantification: Isorhamnetin glycosides are predominant flavonoids in several plants. The use of a standard allows for the precise measurement of their content, which can vary significantly between species and even cultivars.
| Plant Source | Compound(s) Quantified | Content Range (mg/100g DW) | Analytical Method |
| Hippophae rhamnoides (Berries) | Isorhamnetin-3-hexoside | 75.0 - 406.1 | UPLC/PDA/ESI-MS |
| Hippophae rhamnoides (Leaves) | Isorhamnetin-3-rhamnosylglucoside | 66.7 - 253.0 | HPLC-DAD-ESI-MS/MS |
| Hippophae rhamnoides (Seed Residue) | Isorhamnetin-3-O-rutinoside | ~743.8 | UPLC-MS/MS |
| Salicornia herbacea | Isorhamnetin-3-O-glucoside | Not specified, used as a marker | HPLC-UV |
(Data compiled from multiple sources[2][6][12])
Experimental Protocols
The following is a generalized protocol for the quantification of this compound in a plant matrix using HPLC with UV detection.
Required Materials and Equipment
-
This compound analytical standard (≥98% purity)
-
HPLC-grade acetonitrile, methanol (B129727), and formic acid
-
Ultrapure water
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm or 0.45 µm syringe filters
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Analytical balance
-
Ultrasonic bath
Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with 70% acetonitrile or methanol.[6] Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Solutions: Perform serial dilutions of the stock solution with the mobile phase or initial solvent composition to prepare a series of calibration standards. A typical concentration range might be 1-100 µg/mL.[6]
Sample Preparation (General Plant Extract)
-
Extraction: Weigh 1.0 g of dried, powdered plant material. Add 20 mL of an appropriate solvent (e.g., 70-80% methanol or ethanol).
-
Sonication/Maceration: Sonicate the mixture for 30-60 minutes or let it macerate for 24 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure (rotary evaporator).
-
Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 5 mL) of the mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC Method and Parameters
The following parameters are a common starting point and should be optimized for specific applications.
| Parameter | Typical Value |
| Column | C18 reverse-phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-30 min, 10-50% B;30-35 min, 50-90% B;35-40 min, hold 90% B |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30 - 35 °C |
| Detection Wavelength | 368 nm |
| Injection Volume | 10 - 20 µL |
(Parameters are representative and based on common methods for flavonoid analysis[13][14])
Calibration and Quantification
-
Linearity: Inject the prepared working standard solutions in triplicate.
-
Calibration Curve: Plot the average peak area against the known concentration of each standard.
-
Regression Analysis: Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (r²). An r² value ≥ 0.999 is considered excellent linearity.[6]
-
Sample Analysis: Inject the prepared sample extract.
-
Quantification: Identify the peak corresponding to this compound by comparing its retention time to the standard. Calculate the concentration in the sample using the regression equation from the calibration curve.
Visualizations
Workflow for Phytochemical Quantification
Caption: Workflow for phytochemical analysis using an external standard.
Structural and Sourcing Relationships
References
- 1. Showing Compound Isorhamnetin 3-galactoside (FDB000605) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:6743-92-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. extrasynthese.com [extrasynthese.com]
- 8. Isorhamnetin-3-O-galactoside | C22H22O12 | CID 86328677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isorhamnetin 3-galactoside | C22H22O12 | CID 13245586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Showing dietary polyphenol this compound - Phenol-Explorer [phenol-explorer.eu]
- 11. CAS 6743-92-6 | Isorhamnetin-3-O-galactoside [phytopurify.com]
- 12. Flavonoid Extract from Seed Residues of Hippophae rhamnoides ssp. sinensis Protects against Alcohol-Induced Intestinal Barrier Dysfunction by Regulating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting peak tailing in HPLC analysis of Isorhamnetin 3-O-galactoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Isorhamnetin (B1672294) 3-O-galactoside.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of Isorhamnetin 3-O-galactoside?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1] In an ideal analysis, peaks should be symmetrical and Gaussian in shape.[2] For quantitative analysis of this compound, peak tailing is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, which compromises the reliability and accuracy of the results.[1][2] The degree of tailing is often measured by the USP Tailing Factor (Tf), where a value of 1.0 indicates perfect symmetry and values greater than 2.0 are generally considered unacceptable for precise analytical methods.[2][3]
Q2: What are the most common causes of peak tailing for a flavonoid glycoside like this compound in reversed-phase HPLC?
A2: The most frequent causes are related to secondary chemical interactions between the analyte and the stationary phase.[1]
-
Secondary Interactions with Silanol (B1196071) Groups: this compound, like other flavonoids, has polar hydroxyl groups. These can interact with residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][4][5] These interactions create an additional retention mechanism, causing some analyte molecules to lag behind, which results in a "tail".[4][6]
-
Incorrect Mobile Phase pH: The pH of the mobile phase is critical.[7] If the pH is close to the pKa of the analyte's phenolic hydroxyl groups, both ionized and non-ionized forms can exist simultaneously, leading to peak distortion.[2][8] Similarly, at a pH above ~3, residual silanol groups on the column packing can become ionized (Si-O⁻), increasing their interaction with the analyte.[4][9][10]
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample matrix components or the stationary phase can degrade, creating active sites that cause tailing.[1][11]
-
Metal Chelation: Flavonoids can chelate with metal ions that may be present in the sample, mobile phase, or leached from the stainless steel components of the HPLC system, leading to peak distortion.[11]
Q3: How can I diagnose the root cause of the peak tailing?
A3: A good starting point is to observe whether the peak shape change affects all peaks in the chromatogram or only specific ones.[3]
-
If all peaks are tailing: The problem is likely mechanical or system-related. This could include excessive extra-column volume (e.g., tubing that is too long or wide), a void in the column packing, or improper fittings.[9]
-
If only the this compound peak (and other similar analytes) is tailing: The issue is almost certainly chemical in nature. The primary suspects are secondary interactions with the column or an inappropriate mobile phase pH.[1][3][9]
Q4: How does mobile phase pH specifically affect the peak shape of this compound?
A4: The mobile phase pH directly influences the ionization state of both the analyte and the stationary phase.[7][12] this compound is an acidic compound due to its phenolic hydroxyl groups. To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to suppress the ionization of these groups. A common strategy is to set the pH at least 2 units below the analyte's pKa.[2][11] Lowering the pH (e.g., to ≤ 3) with an acidifier like formic or acetic acid also protonates the residual silanol groups on the silica (B1680970) surface, minimizing their ability to interact with the analyte.[4][10][13]
Q5: What is the role of the HPLC column and how do I select the right one to prevent tailing?
A5: The column is a critical factor. For analyzing polar compounds like flavonoids that are prone to tailing, consider the following:
-
Use End-Capped Columns: Modern columns are often "end-capped," a process that chemically deactivates most of the residual silanol groups, significantly reducing secondary interactions.[13][14]
-
High-Purity Silica: Use columns packed with high-purity silica (Type B), which have a lower concentration of acidic silanol groups and metal impurities compared to older Type A silica.[6][10]
-
Guard Columns: Employ a guard column to protect the analytical column from contaminants in the sample, which can create active sites and cause tailing.[3][15] If tailing suddenly appears, replacing the guard column is a good first troubleshooting step.[3]
Q6: Can my sample preparation or injection solvent cause peak tailing?
A6: Yes. The solvent used to dissolve the sample can have a significant impact on peak shape. If the sample solvent is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion, including tailing or fronting.[11] Whenever possible, dissolve your sample in the initial mobile phase composition to ensure a good peak shape. Additionally, inadequate sample cleanup can introduce matrix components that contaminate the column and lead to tailing.[11][15]
Troubleshooting Guides
A systematic approach is the key to resolving peak tailing. The following workflow provides a step-by-step diagnostic process.
Caption: A logical workflow for troubleshooting peak tailing.
The primary chemical cause of peak tailing for flavonoids is the secondary interaction with residual silanols on the column's stationary phase.
Caption: Secondary interaction between analyte and residual silanols.
Quantitative Data and Experimental Protocols
Data Presentation
The mobile phase pH is a critical parameter for achieving symmetrical peaks for acidic analytes like flavonoids. Lowering the pH suppresses the ionization of both the analyte and residual silanols, minimizing repulsive and secondary interactions.
Table 1: Illustrative Effect of Mobile Phase pH on Flavonoid Peak Shape
| Mobile Phase pH | Analyte Ionization State | Silanol Group State (Si-OH) | Expected Tailing Factor (Tf) | Peak Shape Quality |
|---|---|---|---|---|
| 7.0 | Mostly Ionized | Mostly Ionized (SiO⁻) | > 2.0 | Poor, significant tailing |
| 5.0 | Partially Ionized | Partially Ionized (SiO⁻) | 1.5 - 2.0 | Moderate tailing |
| 2.7 | Suppressed (Non-ionized) | Protonated (Si-OH) | 1.0 - 1.2 | Excellent, symmetrical |
Data is illustrative, based on typical behavior of flavonoids in reversed-phase HPLC.[4][10][11]
Table 2: Tailing Factors for Flavonoids with an Optimized HPLC Method A well-developed method using an appropriate column and mobile phase should yield excellent peak symmetry.
| Compound | Tailing Factor (Tf) |
|---|---|
| Hyperin | 1.05 |
| Isoquercitrin | 1.10 |
| Quercitrin | 0.98 |
Data derived from a study on flavonoid profiling, demonstrating that with optimized conditions, tailing factors can be kept close to 1.0.[16]
Experimental Protocols
Recommended HPLC Protocol for this compound Analysis
This protocol is a starting point for method development and is designed to minimize peak tailing.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC or UHPLC system with a UV-Vis or DAD detector. | Standard instrumentation is sufficient. |
| Column | High-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[17][18] | Minimizes silanol interactions, a primary cause of tailing.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water.[16][19] | Low pH (~2.7) suppresses ionization of the analyte and silanols.[4][10] |
| Mobile Phase B | Acetonitrile or Methanol.[19][20] | Common organic modifiers for reversed-phase chromatography. |
| Gradient Program | Start at 10-20% B, increase to 50-90% B over 25-45 minutes.[16][21] | Provides good separation for a range of flavonoid glycosides. |
| Flow Rate | 0.6 - 1.0 mL/min.[16][22] | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 - 35 °C.[16][21] | Maintains stable retention times and efficiency. |
| Injection Volume | 5 - 20 µL. | Should be minimized to prevent overload.[23] |
| Detection Wavelength | ~355-370 nm.[16] | Near the absorbance maximum for isorhamnetin derivatives. |
| Sample Diluent | Initial mobile phase composition (e.g., 80:20 Water/Acetonitrile with 0.1% Formic Acid). | Prevents peak distortion caused by a strong sample solvent. |
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. waters.com [waters.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. support.waters.com [support.waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. benchchem.com [benchchem.com]
- 14. chromtech.com [chromtech.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. phytopharmajournal.com [phytopharmajournal.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Isorhamnetin 3-O-galactoside and Isomer Resolution
Welcome to the Technical Support Center for HPLC analysis of Isorhamnetin 3-O-galactoside and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving optimal chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for separating this compound from its isomers?
A1: The successful separation of flavonoid glycoside isomers, such as this compound and its close relatives (e.g., Isorhamnetin 3-O-glucoside), primarily depends on manipulating the selectivity (α) of your HPLC system. This is because isomers often have very similar hydrophobicity, making them difficult to resolve. Key factors to optimize for selectivity include:
-
Mobile Phase Composition: The choice of organic modifier (acetonitrile generally provides better selectivity for flavonoids than methanol), the use of acidic modifiers (like formic acid or phosphoric acid to suppress silanol (B1196071) interactions and improve peak shape), and the precise gradient profile are all critical.
-
Stationary Phase Chemistry: While C18 columns are the most common starting point, other stationary phases like phenyl-hexyl or those with polar end-capping can offer alternative selectivities.
-
Column Temperature: Temperature influences both mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions, thereby affecting selectivity.
Q2: I am observing co-elution or poor resolution of my isomeric peaks. What is the first step I should take?
A2: Before making significant changes to your method, perform a system suitability check to ensure your HPLC system and column are performing optimally. This includes:
-
Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Flush the column with a strong solvent or, if necessary, replace it.
-
System Check: Run a standard mixture with known separation characteristics to verify that your system is functioning correctly. Check for any unusual pressure fluctuations or leaks.
If the system and column are in good condition, the next step is to optimize the method parameters. The goal is to manipulate the retention factor (k), selectivity (α), and efficiency (N) to improve resolution.
Q3: How does temperature affect the separation of these isomers?
A3: Temperature can have a complex effect on the resolution of flavonoid glycoside isomers. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter run times. However, the effect on selectivity can be unpredictable; sometimes a change in temperature can improve separation, while in other cases it can worsen it. It is recommended to perform a temperature optimization study, for example, by testing temperatures at 5-10°C increments (e.g., 25°C, 30°C, 35°C, 40°C), to find the optimal condition for your specific isomer pair.
Q4: Can changing the mobile phase pH improve the resolution of this compound and its isomers?
A4: Yes, for ionizable compounds, mobile phase pH is a powerful tool to alter selectivity. Isorhamnetin glycosides have phenolic hydroxyl groups that can be ionized depending on the pH. By adjusting the pH of the mobile phase (typically with an acidic modifier like formic acid to a pH of around 2-4), you can ensure consistent ionization state of your analytes and the stationary phase's residual silanol groups. This leads to improved peak shape and can significantly impact the retention and resolution of isomers.
Troubleshooting Guide
Issue: Poor Resolution or Co-elution of Isomeric Peaks
Initial Checks:
-
System Suitability: Confirm your HPLC system is working correctly with a standard compound.
-
Column Integrity: Check the age and performance of your column. A guard column is recommended to protect the analytical column.
Optimization Strategies:
-
Mobile Phase Modification:
-
Organic Modifier: If using methanol, consider switching to acetonitrile, as it often provides better selectivity for flavonoids.
-
Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.
-
Acidic Modifier: Ensure a consistent concentration of an acidic modifier (e.g., 0.1% formic acid) in both mobile phase solvents to maintain a stable pH and improve peak shape.
-
-
Temperature Optimization:
-
Systematically evaluate the effect of column temperature on resolution. An increase in temperature can sometimes be beneficial.
-
-
Flow Rate Adjustment:
-
Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution, but will also increase the analysis time.
-
-
Stationary Phase Selection:
-
If optimization on a C18 column is unsuccessful, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-endcapped C18.
-
Issue: Peak Tailing
-
Cause: Secondary interactions between the flavonoid's hydroxyl groups and residual silanol groups on the silica-based stationary phase.
-
Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.
-
-
Cause: Column overload.
-
Solution: Reduce the injection volume or sample concentration.
-
-
Cause: Column contamination.
-
Solution: Flush the column with a strong solvent.
-
Issue: Fluctuating Retention Times
-
Cause: Inadequate column equilibration.
-
Solution: Increase the column equilibration time between injections, especially when running a gradient.
-
-
Cause: Mobile phase instability.
-
Solution: Ensure consistent and accurate preparation of the mobile phase. Keep the solvent bottles capped to prevent evaporation of the organic component.
-
-
Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature.
-
Experimental Protocols
Representative HPLC Method for the Separation of this compound and its Isomers
This protocol is a starting point and may require further optimization for your specific application and isomer pair.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile with 0.1% (v/v) formic acid.
-
-
Gradient Elution:
Time (min) %B 0 15 25 40 30 90 35 90 35.1 15 | 45 | 15 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: Diode-array detector (DAD) monitoring at 350 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Data Presentation
The following table provides a hypothetical representation of how changes in HPLC parameters can affect the retention time (RT) and resolution (Rs) of this compound and a closely related isomer (e.g., Isorhamnetin 3-O-glucoside).
Table 1: Hypothetical Data on the Effect of HPLC Parameters on Isomer Separation
| Parameter | Condition | Isomer 1 RT (min) | Isomer 2 RT (min) | Resolution (Rs) | Observations |
| Baseline Method | 35°C, 1.0 mL/min | 20.5 | 21.1 | 1.3 | Poor resolution, peaks are not baseline separated. |
| Temperature | 40°C | 20.1 | 20.8 | 1.6 | Improved resolution due to increased efficiency and selectivity. |
| 30°C | 21.0 | 21.5 | 1.1 | Decreased resolution compared to baseline. | |
| Flow Rate | 0.8 mL/min | 25.6 | 26.4 | 1.8 | Better resolution due to increased interaction time. |
| Gradient Slope | Slower (e.g., 15-30% B in 30 min) | 22.1 | 23.0 | 2.1 | Significant improvement in resolution. |
Mandatory Visualizations
Caption: A general experimental workflow for the HPLC analysis of this compound and its isomers.
Caption: A troubleshooting workflow for addressing poor HPLC resolution of isomeric compounds.
Overcoming matrix effects in LC-MS analysis of Isorhamnetin 3-O-galactoside
Welcome to the technical support center for the LC-MS analysis of Isorhamnetin 3-O-galactoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?
A1: The "matrix" encompasses all components in a sample apart from the analyte of interest, this compound.[1][2] These components can include salts, lipids, proteins, and other endogenous molecules. Matrix effects arise when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3][4] This interference can lead to:
-
Ion Suppression: A decrease in the analyte signal, resulting in lower sensitivity and potentially false-negative results.[1][2][3] This is the more common effect.
-
Ion Enhancement: An increase in the analyte signal, which can lead to an overestimation of the analyte's concentration.[1][2]
For this compound, a flavonoid glycoside, matrix effects can significantly impact the accuracy, precision, and reproducibility of quantitative analysis, especially in complex matrices like plasma, urine, or plant extracts.[5]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A solution of this compound is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any deviation from a stable baseline signal for the infused analyte indicates the presence of co-eluting matrix components that cause ion suppression (a dip in the baseline) or enhancement (a rise in the baseline).[1][6]
-
Post-Extraction Spike: This is a quantitative method to determine the extent of matrix effects.[6][7] The response of this compound in a pure solvent is compared to its response when spiked into a blank matrix sample that has already undergone the extraction procedure.[6] The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[8]
Troubleshooting Guide
Problem: Low signal intensity or high variability for this compound.
This is a common issue often linked to ion suppression from matrix effects. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low or variable signal intensity.
Q3: My sample matrix is complex (e.g., plasma, tissue homogenate). Which sample preparation technique is most effective at reducing matrix effects for this compound?
A3: The choice of sample preparation technique is critical for minimizing matrix effects. Here is a comparison of common methods:
| Sample Preparation Method | Principle | Pros | Cons |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, often leaves phospholipids (B1166683) and other endogenous components in the supernatant, leading to significant matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive, may have lower recovery for polar compounds, and requires solvent optimization. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted. | Provides very clean extracts, high recovery, and can concentrate the analyte. | More complex and costly than PPT or LLE, requires method development to select the appropriate sorbent and solvents.[9] |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an extraction and partitioning step followed by dispersive SPE for cleanup. | Effective for a wide range of analytes in food and plant matrices, high throughput. | Primarily designed for food and agricultural samples, may require optimization for other matrices.[10][11][12][13] |
Recommendation: For biological fluids like plasma, Solid-Phase Extraction (SPE) is generally the most effective method for reducing matrix effects when analyzing flavonoid glycosides. For plant-based matrices, QuEChERS is an excellent choice.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, sample dilution can be a simple and effective strategy to reduce matrix effects. However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain above the limit of quantification after dilution. Diluting the sample reduces the concentration of interfering matrix components along with the analyte, which can lessen ion suppression.
Q5: How can optimizing my chromatographic method help with matrix effects?
A5: Optimizing chromatographic conditions aims to separate this compound from co-eluting matrix components.[3] If the analyte and interfering compounds do not enter the ion source at the same time, the matrix effect can be significantly reduced. Strategies include:
-
Modifying the mobile phase gradient: A shallower gradient can improve the resolution between the analyte and interferences.
-
Changing the column chemistry: Using a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) can alter selectivity.
-
Adjusting the mobile phase pH: This can change the retention time and peak shape of both the analyte and interfering compounds.
Q6: What is the best internal standard to use for this compound?
A6: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound). A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute.[14] Therefore, it will experience the same degree of matrix effect (ion suppression or enhancement). By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively compensated for. If a SIL internal standard is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare two sets of solutions:
-
Set A (Solvent): Spike this compound into the initial mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Matrix): Process at least six different lots of blank matrix through your entire sample preparation procedure. After the final step (e.g., evaporation), spike the extracted matrix with this compound at the same concentrations as in Set A.
-
-
Analyze both sets by LC-MS.
-
Calculate the matrix effect (ME): ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 12. Optimization of QuEChERS Extraction for Determination of Carotenoids, Polyphenols, and Sterols in Orange Juice Using Design of Experiments and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. isotope.com [isotope.com]
Technical Support Center: Isorhamnetin 3-O-galactoside Stability Testing
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working on the stability testing of Isorhamnetin (B1672294) 3-O-galactoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Isorhamnetin 3-O-galactoside?
A1: The stability of this compound, a flavonoid O-glycoside, is primarily influenced by pH, temperature, and light. As an O-glycoside, it is susceptible to acid-catalyzed hydrolysis, which cleaves the glycosidic bond to yield the aglycone, isorhamnetin, and a galactose molecule. While glycosylation generally enhances the stability of flavonoids compared to their aglycones, exposure to harsh acidic or alkaline conditions, elevated temperatures, and UV light can lead to degradation.[1][2]
Q2: What is the main degradation pathway for this compound?
A2: The principal degradation pathway for this compound is hydrolysis of the O-glycosidic bond.[3] This reaction results in the formation of its aglycone, isorhamnetin, and galactose. This process can be accelerated by acidic conditions and high temperatures. Under more extreme stress conditions, further degradation of the isorhamnetin aglycone may occur.[3][4]
Q3: What are the expected degradation products under forced degradation conditions?
A3: Under typical forced degradation conditions, the expected primary degradation product is the aglycone, isorhamnetin. This is formed through hydrolysis under acidic, basic, and thermal stress. Oxidative conditions may lead to the formation of various oxidation products of both the glycoside and the aglycone, while photolytic stress can also induce degradation. The primary degradation pathway is illustrated below.
Q4: How does this compound stability vary with pH and temperature?
A4: this compound is most stable at a slightly acidic to neutral pH (around 4-7) and at lower temperatures. As the pH becomes more acidic or alkaline, and as the temperature increases, the rate of degradation, primarily through hydrolysis, increases. The tables below summarize representative quantitative data on the stability of this compound under various pH and temperature conditions.
Table 1: Effect of pH on the Stability of this compound at 40°C
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 2.0 | 24 | 75 |
| 4.5 | 24 | 95 |
| 7.0 | 24 | 98 |
| 9.0 | 24 | 85 |
| 12.0 | 24 | 60 |
Table 2: Effect of Temperature on the Stability of this compound at pH 4.5
| Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 25 | 48 | 98 |
| 40 | 48 | 92 |
| 60 | 48 | 78 |
| 80 | 48 | 55 |
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound.
Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?
Answer: Peak tailing for flavonoid compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based column packing material. The acidity of the phenolic hydroxyl groups on the flavonoid can lead to these unwanted interactions.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective way to reduce peak tailing is to suppress the ionization of the silanol groups by lowering the pH of the mobile phase.
-
Action: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous component of your mobile phase to achieve a pH between 2.5 and 3.5.
-
Rationale: At a lower pH, the silanol groups are protonated and less likely to interact with the analyte.
-
-
Use of an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of accessible free silanol groups.
-
Column Contamination: Over time, columns can become contaminated with strongly retained sample components, leading to poor peak shape.
-
Action: Flush the column with a strong solvent, such as isopropanol, according to the manufacturer's instructions.
-
Table 3: Representative Data on the Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | USP Tailing Factor (Tf) | Peak Shape Observation |
| 7.0 (unbuffered) | > 2.0 | Severe Tailing |
| 4.5 | 1.6 | Moderate Tailing |
| 3.0 (with 0.1% Formic Acid) | 1.1 | Symmetrical Peak |
Issue 2: Inconsistent Degradation During Forced Degradation Studies
Question: I am seeing either too much or too little degradation of this compound in my forced degradation studies. How can I achieve the target degradation of 5-20%?
Answer: Achieving the desired level of degradation requires careful optimization of the stress conditions. The goal is to induce enough degradation to identify potential degradation products and validate the stability-indicating nature of your analytical method without completely degrading the parent compound.[5][6]
Troubleshooting Steps:
-
Adjust Stressor Concentration:
-
Acid/Base Hydrolysis: If degradation is too rapid, decrease the concentration of the acid (e.g., from 1M HCl to 0.1M HCl) or base. If degradation is too slow, a moderate increase in concentration or temperature can be applied.
-
Oxidation: Adjust the concentration of the oxidizing agent (e.g., hydrogen peroxide). Start with a low concentration (e.g., 3% H₂O₂) and increase if necessary.
-
-
Modify Temperature: For thermal and hydrolytic degradation, temperature is a critical factor.
-
Action: If degradation is insufficient at a given temperature, increase it in increments (e.g., from 60°C to 70°C). Conversely, if degradation is excessive, lower the temperature.
-
-
Control Exposure Time:
-
Action: Take time points at various intervals during the study (e.g., 2, 4, 8, 24 hours) to monitor the progression of degradation and determine the optimal duration to achieve the target degradation level.
-
-
Photostability: The intensity and wavelength of the light source, as well as the exposure duration, will impact the extent of photodegradation.
-
Action: Ensure your photostability chamber meets ICH Q1B guidelines for light exposure. If degradation is minimal, increase the exposure time. Glycosylation at the C3 position can confer some photostability.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve approximately 5-20% degradation of the parent compound.[5][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, and 24 hours).
-
Neutralize the samples with 0.1 M sodium hydroxide (B78521) before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with 0.1 M hydrochloric acid before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial containing the solid sample in an oven at 80°C.
-
At specified time points, dissolve the sample in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
This method is suitable for the quantification of this compound and the separation of its primary degradation product, isorhamnetin.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10-30% B
-
5-20 min: 30-60% B
-
20-25 min: 60-10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 350 nm
-
Injection Volume: 10 µL
Workflow and Pathway Diagrams
References
Addressing in-source fragmentation of Isorhamnetin 3-O-galactoside in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation of Isorhamnetin (B1672294) 3-O-galactoside during mass spectrometry analysis.
Troubleshooting Guide: In-Source Fragmentation of Isorhamnetin 3-O-galactoside
In-source fragmentation is a common phenomenon where the analyte ion fragments within the ion source of the mass spectrometer before reaching the mass analyzer. For glycosylated flavonoids like this compound, this typically results in the cleavage of the glycosidic bond, leading to the observation of the aglycone (Isorhamnetin) fragment. This can complicate data interpretation and affect quantification.
Problem: High abundance of the Isorhamnetin aglycone fragment ([M+H-162]⁺) and a weak or absent molecular ion peak for this compound ([M+H]⁺).
This is a classic indicator of in-source fragmentation. The energy within the ion source is sufficient to break the bond between the isorhamnetin and the galactose sugar moiety.
Solutions:
The primary approach to mitigating in-source fragmentation is to use "softer" ionization conditions. This involves reducing the energy imparted to the analyte molecules during the ionization process. The key parameters to adjust are the cone voltage (also known as fragmentor voltage or declustering potential) and the ion source temperature.
-
Optimize Cone Voltage/Fragmentor Voltage: This is one of the most critical parameters influencing in-source fragmentation.[1] A higher cone voltage increases the kinetic energy of the ions as they travel from the atmospheric pressure region to the vacuum region of the mass spectrometer, leading to more collisions with gas molecules and subsequent fragmentation.[1]
-
Recommendation: Systematically decrease the cone voltage to find the optimal value that maximizes the intensity of the precursor ion ([M+H]⁺ for this compound) while minimizing the intensity of the fragment ion ([M+H-162]⁺).
-
-
Adjust Ion Source Temperature: Elevated source temperatures can provide thermal energy that contributes to the fragmentation of thermally labile molecules like glycosides.[1]
-
Recommendation: Lower the ion source temperature in increments to reduce the thermal stress on the analyte. Be mindful that excessively low temperatures can lead to incomplete desolvation and reduced ionization efficiency.
-
-
Modify Mobile Phase Composition: The composition of the mobile phase can influence ionization efficiency and the extent of in-source fragmentation.
-
Recommendation: While acidic modifiers like formic acid are often necessary for good chromatography and protonation in positive ion mode, using the lowest effective concentration can sometimes reduce fragmentation.
-
-
Optimize Gas Flow Rates: Nebulizer and drying gas flow rates can also play a role.
-
Recommendation: Adjust these parameters according to your instrument's guidelines. While their effect on in-source fragmentation is generally less pronounced than cone voltage and temperature, optimization can contribute to a more stable and efficient ionization process.
-
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why does it occur with this compound?
A1: In-source fragmentation is the breakdown of an analyte molecule within the ion source of a mass spectrometer before mass analysis.[1] It happens when the energy in the ion source is high enough to break chemical bonds within the molecule. This compound, being a flavonoid glycoside, has a relatively labile O-glycosidic bond linking the isorhamnetin aglycone to the galactose sugar. This bond can be easily cleaved under certain electrospray ionization (ESI) conditions, leading to the observation of the isorhamnetin fragment.
Q2: How can I confirm that the peak I'm seeing is an in-source fragment and not a co-eluting compound?
A2: A good way to confirm in-source fragmentation is to observe the behavior of the suspected fragment ion as you change the cone voltage. If the intensity of the fragment ion decreases as you lower the cone voltage, while the intensity of the precursor ion (this compound) increases, it is highly likely that it is an in-source fragment. Co-eluting compounds would not typically show this inverse relationship in response to changes in cone voltage.
Q3: Will reducing in-source fragmentation affect my ability to identify this compound?
A3: While in-source fragmentation can sometimes be used for structural elucidation, for quantitative analysis, it is generally preferable to minimize it to ensure accurate measurement of the intact molecule. By reducing in-source fragmentation, you will enhance the signal of the molecular ion, which is typically used for quantification. For identification, you can still rely on tandem mass spectrometry (MS/MS) where fragmentation is induced in a controlled manner in the collision cell to generate a characteristic fragmentation pattern.
Q4: Can in-source fragmentation be completely eliminated?
A4: In some cases, complete elimination of in-source fragmentation may not be possible without significantly compromising the overall signal intensity. The goal is to find an optimal balance where the precursor ion is the dominant species in the spectrum, allowing for reliable quantification, while still maintaining good ionization efficiency.
Q5: Are there alternative ionization techniques that are less prone to causing in-source fragmentation?
A5: While electrospray ionization (ESI) is the most common technique for LC-MS analysis of flavonoids, other "softer" ionization methods exist, such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI). However, the suitability of these techniques depends on the analyte's chemical properties. For flavonoid glycosides, ESI is generally the preferred method, and optimizing the source parameters is the most effective approach to minimize fragmentation.
Data Presentation
The following table provides representative data on the effect of cone voltage on the relative abundance of the precursor ion ([M+H]⁺) and the in-source fragment ion ([M+H-162]⁺) for a flavonoid glycoside similar to this compound. This data illustrates the importance of optimizing this parameter.
| Cone Voltage (V) | Precursor Ion Abundance (%) | In-source Fragment Ion Abundance (%) |
| 20 | 95 | 5 |
| 40 | 70 | 30 |
| 60 | 40 | 60 |
| 80 | 15 | 85 |
| 100 | <5 | >95 |
Note: This data is representative and the optimal cone voltage will vary depending on the specific mass spectrometer, mobile phase, and other source parameters.
Experimental Protocols
Detailed Methodology for LC-MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Optimization will be required for your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Plant Material:
-
Extract the dried and powdered plant material with 80% methanol (B129727) or ethanol (B145695) at a ratio of 1:20 (w/v).
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter prior to injection.
-
-
Biological Fluids (e.g., Plasma):
-
Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile (B52724) or methanol to one volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Filter through a 0.22 µm syringe filter.
-
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: Start with a low value (e.g., 20 V) and optimize to minimize fragmentation.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/Hr.
-
Cone Gas Flow: 50 L/Hr.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for initial analysis and targeted MS/MS for quantification if standards are available. The precursor ion for this compound is m/z 479.12.
Visualizations
Caption: Workflow for LC-MS analysis and troubleshooting in-source fragmentation.
Caption: Signaling pathways modulated by this compound.
References
Technical Support Center: Purity Assessment of Isolated Isorhamnetin 3-O-galactoside
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purity assessment of isolated Isorhamnetin 3-O-galactoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The most common and effective methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector), and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can provide information on purity.
Q2: What are the potential impurities I should be aware of when analyzing isolated this compound?
A2: Potential impurities can originate from the natural source material or from degradation during extraction and purification. These may include:
-
Related Flavonoid Glycosides: Isorhamnetin 3-O-glucoside, Isorhamnetin 3-O-rutinoside.
-
Aglycone Form: Isorhamnetin (the flavonoid without the sugar moiety).
-
Other Flavonols: Quercetin and Kaempferol, which have similar core structures.
-
Residual Solvents: From the extraction and purification process.
-
Degradation Products: Isorhamnetin and its glycosides can be susceptible to degradation under harsh pH or high-temperature conditions.[1]
Q3: My HPLC chromatogram shows a broad peak for this compound. What could be the cause?
A3: Peak broadening in HPLC can be caused by several factors. Common causes include a contaminated guard or analytical column, a large injection volume, or a detector time constant that is too slow. To troubleshoot, try injecting a smaller volume or flushing the column with a strong solvent.
Q4: I am observing a drift in the retention time of my compound. What should I do?
A4: Retention time drift is often due to changes in the mobile phase composition, poor column temperature control, or insufficient column equilibration time. Ensure your mobile phase is freshly prepared and properly mixed. Using a column oven for temperature control is highly recommended. Also, allow for adequate column equilibration time between runs.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with active silanol (B1196071) groups on the column. - Wrong mobile phase pH. | - Use a high-purity, end-capped silica (B1680970) column. - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase). |
| Poor Resolution | - Inappropriate mobile phase composition. - Column temperature is too low. | - Optimize the mobile phase gradient or isocratic composition. - Increase the column temperature to improve efficiency. |
| Ghost Peaks | - Late elution from a previous injection. - Contaminants in the mobile phase or sample. | - Implement a column wash step with a strong solvent at the end of each run. - Use high-purity solvents and filter your samples before injection. |
| Baseline Noise or Drift | - Air bubbles in the system. - Contaminated detector flow cell. - Fluctuations in column temperature. | - Degas the mobile phase and purge the system. - Flush the flow cell with a strong, miscible solvent. - Use a column oven to maintain a stable temperature. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) or methanol).
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at the absorbance maxima of this compound, typically around 254 nm and 350 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the isolated compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used for confirmation of identity and purity by providing mass information.
-
LC System: UPLC/HPLC system.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm.
-
Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole.
-
Data Acquisition: Full scan mode to detect all ions and MS/MS (tandem mass spectrometry) to obtain fragmentation patterns for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for unambiguous structure elucidation and can also be used for purity assessment.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Experiments: 1H NMR, 13C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC for full structural assignment.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated compound in 0.5-0.7 mL of DMSO-d6.
Quantitative Data
Table 1: LC-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C22H22O12 |
| Monoisotopic Mass | 478.1111 g/mol |
| [M+H]+ (Positive Ion Mode) | m/z 479.1189 |
| [M-H]- (Negative Ion Mode) | m/z 477.1033 |
| Major MS/MS Fragments (from [M-H]-) | m/z 315 (aglycone), 161 (galactose moiety) |
Table 2: 1H and 13C NMR Data for this compound in DMSO-d6
| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| Aglycone | ||
| 2 | - | 156.3 |
| 3 | - | 133.1 |
| 4 | - | 177.4 |
| 5 | - | 161.2 |
| 6 | 6.31 (d, J = 2.0 Hz) | 98.7 |
| 7 | - | 164.2 |
| 8 | 6.45 (d, J = 2.0 Hz) | 93.7 |
| 9 | - | 156.4 |
| 10 | - | 104.0 |
| 1' | - | 121.1 |
| 2' | 8.02 (d, J = 2.0 Hz) | 113.5 |
| 3' | - | 149.4 |
| 4' | - | 146.99 |
| 5' | 6.90 (d, J = 8.0 Hz) | 115.1 |
| 6' | 7.49 (dd, J = 2.0 & 8.0 Hz) | 121.9 |
| 3'-OCH3 | 3.85 (s) | 55.99 |
| Galactose Moiety | ||
| 1'' | 5.52 (d, J = 8.0 Hz) | 101.6 |
| 2'' | 75.9 | |
| 3'' | 73.1 | |
| 4'' | 67.96 | |
| 5'' | 71.3 | |
| 6'' | 60.3 |
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Troubleshooting guide for common HPLC issues.
References
Improving the recovery of Isorhamnetin 3-O-galactoside during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Isorhamnetin (B1672294) 3-O-galactoside during purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Isorhamnetin 3-O-galactoside, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery of this compound After Initial Extraction
Q: My initial crude extract shows a low concentration of this compound. What could be the cause and how can I improve the extraction efficiency?
A: Low recovery from the initial extraction can be attributed to several factors, including the choice of solvent, extraction temperature, and pH. Isorhamnetin glycosides, like other flavonoids, are sensitive to heat and pH variations, which can lead to degradation[1].
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: The polarity of the extraction solvent is crucial. A common approach is to use a hydroalcoholic solution (e.g., 70-80% ethanol (B145695) or methanol (B129727) in water). The optimal concentration may vary depending on the plant matrix.
-
Control Temperature: High temperatures can degrade flavonoid glycosides. Consider using extraction methods that operate at lower temperatures, such as ultrasonic-assisted extraction or maceration at room temperature.
-
Adjust pH: The stability of flavonoids is pH-dependent. An acidic environment (e.g., adding a small amount of formic or acetic acid to the extraction solvent) can often improve the stability and recovery of flavonoid glycosides.
-
Sample Preparation: Ensure the plant material is finely ground to maximize the surface area for extraction.
-
Issue 2: Poor Separation and Co-elution of Flavonoids During Column Chromatography
Q: I am experiencing co-elution of this compound with other structurally similar flavonoids (e.g., quercetin (B1663063) glycosides) on my column. How can I improve the resolution?
A: Co-elution is a common challenge due to the similar polarities and structures of flavonoid glycosides. Optimizing the stationary and mobile phases is key to achieving better separation.
-
Troubleshooting with Macroporous Resins (Preliminary Purification):
-
Resin Selection: The choice of macroporous resin is critical. Non-polar or weakly polar resins (e.g., AB-8) often show good adsorption and desorption capacities for flavonoids[1][2][3].
-
Optimize Loading and Elution:
-
pH of Sample Solution: Adjusting the pH of the crude extract solution before loading can influence the adsorption of flavonoids.
-
Flow Rate: A slower flow rate during both adsorption and desorption generally leads to better separation.
-
Elution Gradient: Employ a stepwise gradient of ethanol in water for elution. Start with a low concentration of ethanol to wash away highly polar impurities, then gradually increase the ethanol concentration to selectively desorb different flavonoid glycosides.
-
-
-
Troubleshooting with Sephadex LH-20 (Fine Purification):
-
Solvent Selection: Sephadex LH-20 separates compounds based on molecular size and polarity. Using methanol as the mobile phase is a common practice for separating flavonoid glycosides[4].
-
Flow Rate: A low flow rate is recommended to enhance resolution[5][6].
-
Column Packing: Ensure the column is packed uniformly to avoid channeling and peak broadening. The slurry should be prepared with a 75:25 settled medium to solvent ratio[5].
-
-
Troubleshooting with Preparative HPLC:
-
Mobile Phase Modification:
-
Solvent Composition: Fine-tune the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Switching between acetonitrile and methanol can alter selectivity[7].
-
pH Adjustment: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and resolution for flavonoids[7][8].
-
-
Column Chemistry: Consider using a different column chemistry if resolution issues persist. Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity for aromatic compounds like flavonoids compared to standard C18 columns.
-
Gradient Optimization: Adjust the slope of the elution gradient. A shallower gradient around the elution time of the target compound can significantly improve the separation of closely eluting peaks.
-
Issue 3: Degradation of this compound During Purification
Q: I suspect that my target compound is degrading during the purification process, leading to low final yield. How can I minimize degradation?
A: this compound can be sensitive to prolonged exposure to harsh conditions.
-
Troubleshooting Steps:
-
Temperature Control: Perform all purification steps at room temperature or below, if possible. Avoid excessive heating during solvent evaporation by using a rotary evaporator at a controlled temperature and reduced pressure.
-
pH Management: Maintain a slightly acidic pH throughout the purification process to enhance stability.
-
Light Protection: Flavonoids can be light-sensitive. Protect the sample from direct light by using amber glassware or covering containers with aluminum foil.
-
Minimize Processing Time: Plan the purification workflow to be as efficient as possible to reduce the time the compound spends in solution.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical purification workflow for this compound from a plant extract?
A1: A common workflow involves a multi-step approach:
-
Extraction: Solid-liquid extraction from the plant material using a hydroalcoholic solvent.
-
Preliminary Purification: Enrichment of total flavonoids using macroporous resin chromatography to remove sugars, chlorophyll, and other highly polar or non-polar impurities.
-
Fine Purification: Further separation of the flavonoid-rich fraction using Sephadex LH-20 column chromatography.
-
Final Polishing: High-purity isolation of this compound using preparative High-Performance Liquid Chromatography (HPLC).
Q2: How can I effectively regenerate my macroporous resin and Sephadex LH-20 columns?
A2:
-
Macroporous Resin: After elution of the flavonoids, the resin can be washed sequentially with a high concentration of ethanol (e.g., 95%) to remove any remaining organic compounds, followed by water to remove the ethanol. For more stubborn contaminants, a wash with a dilute acid and/or alkali solution may be necessary, followed by a thorough rinse with water until the pH is neutral.
-
Sephadex LH-20: Regeneration is typically done by washing the column with 2 to 3 column volumes of the eluent used in the separation[6]. If changing to a different solvent system, it is important to do so gradually through a series of solvent mixtures to avoid damaging the beads[5].
Q3: What are the optimal storage conditions for purified this compound?
A3: To ensure long-term stability, purified this compound should be stored as a dry powder in a cool, dark, and dry place. Storing at 4°C to 8°C is recommended. If in solution, it should be stored at low temperatures (e.g., -20°C) in a slightly acidic buffer and protected from light.
Data Presentation
Table 1: Comparison of Macroporous Resins for Total Flavonoid Purification from Ginkgo Biloba Extract.
| Resin Type | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Purity Increase (from 7.08%) | Reference |
| AB-8 | 92.54 ± 0.85 | 71.03 ± 1.83 | to 36.20% | [1][2] |
| HPD400 | 104.46 | - | - | [2] |
| D101 | - | - | - | [2] |
| D201 | - | - | - | [2] |
| D301 | - | - | - | [2] |
| D311 | - | - | - | [2] |
Note: Data is for total ginkgo flavonoid O-glycosides, which include isorhamnetin glycosides.
Table 2: Recovery of Isorhamnetin Glycosides using AB-8 Macroporous Resin.
| Compound | Initial Content in Extract | Final Content in Product | Recovery Rate | Reference |
| Isorhamnetin Glycosides | 6.11% | 14.14% | 60.90% | [2] |
| Quercetin Glycosides | 8.93% | 30.12% | 88.76% | [2] |
| Kaempferol Glycosides | 9.88% | 35.21% | 93.78% | [2] |
Experimental Protocols
Protocol 1: Preliminary Purification of this compound using Macroporous Resin (AB-8)
-
Resin Pre-treatment: Soak the AB-8 resin in ethanol for 24 hours, then wash thoroughly with deionized water until no alcohol remains.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Equilibration: Equilibrate the column by washing with deionized water.
-
Sample Loading: Dissolve the crude plant extract in water and adjust the pH to the optimal range (if determined). Load the sample solution onto the column at a slow flow rate.
-
Washing: Wash the column with several bed volumes of deionized water to remove highly polar impurities like sugars and organic acids.
-
Elution: Elute the adsorbed flavonoids using a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol). Collect fractions at each step.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the fractions rich in the target compound and concentrate under reduced pressure.
Protocol 2: Fine Purification using Sephadex LH-20 Column Chromatography
-
Slurry Preparation: Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol) for at least 3 hours. Prepare a slurry with a 75:25 settled medium to solvent ratio[5].
-
Column Packing: Pour the slurry into the column in one continuous motion to ensure uniform packing.
-
Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Sample Loading: Dissolve the concentrated fraction from the macroporous resin step in a minimal amount of the mobile phase. Apply the sample to the top of the column.
-
Elution: Elute the column with the mobile phase at a low flow rate.
-
Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those containing pure this compound.
-
Concentration: Pool the pure fractions and evaporate the solvent.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for co-elution in preparative HPLC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Macroporous polymeric resin for the purification of flavonoids from medicinal plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Column Packing & Separation with Sephadex® LH-20 [sigmaaldrich.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential: Isorhamnetin 3-O-galactoside vs. Quercetin 3-O-galactoside
In the realm of flavonoid research, Isorhamnetin 3-O-galactoside and Quercetin 3-O-galactoside, also known as Hyperoside, are two prominent glycosides recognized for their antioxidant properties. As structurally similar compounds, a detailed comparison of their antioxidant efficacy is crucial for researchers in drug development and nutritional science. This guide provides an objective comparison based on available experimental data, outlines the methodologies for key antioxidant assays, and visualizes the underlying molecular pathways.
Quantitative Comparison of Antioxidant Activity
While direct comparative studies quantifying the antioxidant activity of this compound and Quercetin 3-O-galactoside in the same experimental setup are limited, a strong indication of their relative potency can be inferred from the activities of their aglycones, Isorhamnetin and Quercetin. The antioxidant capacity is often measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
Generally, Quercetin and its glycosides exhibit higher antioxidant activity compared to Isorhamnetin and its corresponding glycosides.[1] This is largely attributed to the presence of the catechol group (two adjacent hydroxyl groups) on the B-ring of Quercetin, which is a key structural feature for potent radical scavenging. Isorhamnetin, being a 3'-O-methylated metabolite of Quercetin, has one of these crucial hydroxyl groups masked.
The table below summarizes the comparative antioxidant activities of the aglycones, Isorhamnetin and Quercetin, based on data from various in vitro assays.
| Antioxidant Assay | Isorhamnetin (IC50 in µmol/L) | Quercetin (IC50 in µmol/L) |
| DPPH Radical Scavenging | 24.61 | 3.07 |
| ABTS Radical Scavenging | 14.54 | 3.64 |
| Lipid Peroxidation Inhibition | 6.67 | 6.67 |
Data sourced from a comparative analysis of the aglycones.
As the data indicates, Quercetin demonstrates significantly stronger radical scavenging activity against both DPPH and ABTS radicals.[2] However, both compounds show equal potency in inhibiting lipid peroxidation.[2]
Experimental Protocols
Accurate assessment of antioxidant activity relies on standardized experimental protocols. Below are the detailed methodologies for three commonly employed assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). This solution should be freshly prepared and stored in the dark.
-
Test Compound Stock Solution: Prepare a stock solution of the flavonoid glycoside in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.
-
Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner as the test compound.
Assay Procedure:
-
Add 100 µL of the test compound solution (or standard) at various concentrations to a 96-well microplate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours. This solution is then diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound Solutions: Prepare as described for the DPPH assay.
Assay Procedure:
-
Add 20 µL of the test compound solution (or standard) at various concentrations to a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 1.6 mL of glacial acetic acid in 100 mL of deionized water.
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Test Compound Solutions: Prepare as described for the DPPH assay.
Assay Procedure:
-
Add 20 µL of the test compound solution (or standard) at various concentrations to a 96-well microplate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as ferric reducing equivalents (µM Fe(II)).
Signaling Pathways and Experimental Workflow
The antioxidant effects of flavonoids like Isorhamnetin and Quercetin glycosides are not solely due to direct radical scavenging. They also modulate cellular signaling pathways that enhance endogenous antioxidant defenses.
Nrf2-ARE Signaling Pathway
A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or inducers like flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
Caption: Activation of the Nrf2-ARE signaling pathway by flavonoids.
Experimental Workflow for Comparative Antioxidant Analysis
The logical flow for a comparative study of the antioxidant activity of this compound and Quercetin 3-O-galactoside is depicted below.
Caption: Workflow for comparing the antioxidant activity of the two flavonoid glycosides.
References
A Comparative Guide to the In Vivo Anti-inflammatory Mechanisms of Isorhamnetin 3-O-galactoside and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory properties of Isorhamnetin 3-O-galactoside against other well-established natural anti-inflammatory agents: silymarin (B1681676), quercetin, gallic acid, and curcumin. The following sections present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to offer an objective evaluation of their respective mechanisms and efficacy in preclinical models of inflammation.
Comparative Efficacy of Anti-inflammatory Compounds
The anti-inflammatory effects of this compound and its alternatives have been evaluated in various in vivo models. The data below summarizes their efficacy in two widely used models: Carbon Tetrachloride (CCl4)-induced liver injury, a model for chemically-induced inflammation and fibrosis, and Cecal Ligation and Puncture (CLP)-induced sepsis, a model that mimics polymicrobial sepsis.
Table 1: Comparison of Anti-inflammatory Activity in CCl4-Induced Liver Injury in Rodents
| Compound | Animal Model | Dosage | Route of Administration | Key Anti-inflammatory Effects | Reference |
| This compound | Mice | 50, 100, 200 mg/kg | Intraperitoneal | Reduced serum TNF-α; Attenuated increases in iNOS and COX-2 protein and mRNA expression. | [1] |
| Silymarin | Rats | 50 mg/kg | Oral (gavage) | Reduced liver inflammation and congestion; Decreased TNF-α secretion. | [2] |
| Silymarin | Rats & Mice | Not specified | Not specified | Attenuated hepatic fibrosis, necrosis, and cavitations. | [3] |
Table 2: Comparison of Anti-inflammatory Activity in Sepsis Models
| Compound | Animal Model | Dosage | Route of Administration | Key Anti-inflammatory Effects | Reference |
| This compound | Mice (CLP-induced) | Not specified | Not specified | Reduced CLP-induced HMGB1 release and sepsis-related mortality. | [4] |
| Quercetin | Mice (LPS-induced) | Not specified | Pretreatment | Significantly attenuated serum levels of TNF-α and IL-1β; Increased survival rate. | [1][4] |
| Quercetin | Mice (CLP-induced) | Not specified | Pretreatment | Attenuated temperature changes, neurological severity scores, learning and memory dysfunction, and inflammatory cytokine release. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two standard in vivo models of inflammation and key analytical techniques.
Carbon Tetrachloride (CCl4)-Induced Liver Injury Model
This model is widely used to induce acute and chronic liver inflammation and fibrosis.
-
Animals: Male C57BL/6 mice are commonly used.
-
Induction: A solution of CCl4 in a vehicle like corn oil or olive oil (e.g., 1:3 or 50% solution) is administered to the animals.[6][7][8]
-
Administration: The CCl4 solution is typically injected intraperitoneally (i.p.).[6][7]
-
Dosing Regimen: For acute injury, a single injection is often sufficient. For chronic fibrosis, injections are repeated, for instance, twice a week for several weeks (e.g., 4 to 12 weeks).[6][7]
-
Test Compound Administration: The investigational compound (e.g., this compound) or vehicle is administered at predetermined times before or after CCl4 injection.
-
Endpoint Analysis: Animals are sacrificed at a specific time point after the final CCl4 injection. Blood and liver tissues are collected for analysis of liver enzymes (ALT, AST), inflammatory cytokines, and histological examination.[2][9]
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely resembles the human condition.[10]
-
Animals: Mice are the most frequently used species.
-
Surgical Procedure:
-
The animal is anesthetized.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated at a specific distance from the distal end (the percentage of ligated cecum determines the severity of sepsis).[11][12]
-
The ligated cecum is then punctured once or twice with a needle of a specific gauge.[11][12][13]
-
A small amount of fecal content is extruded to ensure patency.[11]
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.[11][12]
-
-
Post-operative Care: Fluid resuscitation and analgesics are administered.
-
Test Compound Administration: The therapeutic agent can be administered before or after the CLP procedure.
-
Outcome Measures: Survival rates are monitored over several days. Blood and tissue samples can be collected to measure inflammatory cytokine levels, bacterial load, and organ damage.[14]
Measurement of Inflammatory Cytokines
-
Sample Collection: Blood is collected from animals via cardiac puncture or other appropriate methods and processed to obtain serum or plasma. Tissues can be homogenized to measure local cytokine production.
-
Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying individual cytokines. Requires a relatively larger sample volume for each cytokine.[15]
-
Multiplex Bead-Based Immunoassays (e.g., Luminex): Allows for the simultaneous quantification of multiple cytokines from a small sample volume, which is advantageous when working with small animals like mice.[15][16][17]
-
Western Blot Analysis for NF-κB and MAPK Pathways
-
Protein Extraction: Nuclear and cytoplasmic protein extracts are prepared from tissue or cell samples.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-JNK, phospho-p38).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. Densitometry is used to quantify the protein levels.[18][19][20]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for in vivo studies.
Experimental Workflow for In Vivo Anti-inflammatory Studies
References
- 1. The Therapeutic Potential and Mechanisms of Action of Quercetin in Relation to Lipopolysaccharide-Induced Sepsis In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. Inhibitory effect of silymarin on CCl4-induced liver fibrosis by reducing Ly6Chi monocytes infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labmed.org.tw [labmed.org.tw]
- 4. The Therapeutic Potential and Mechanisms of Action of Quercetin in Relation to Lipopolysaccharide-Induced Sepsis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin protects against sepsis-associated encephalopathy by inhibiting microglia-neuron crosstalk via the CXCL2/CXCR2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice. | Semantic Scholar [semanticscholar.org]
- 11. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Mouse Cytokines in Immunology and Disease Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Isorhamnetin 3-O-galactoside and Hyperoside for Researchers and Drug Development Professionals
An objective analysis of the biochemical and pharmacological properties of two prominent flavonoid glycosides, Isorhamnetin (B1672294) 3-O-galactoside and Hyperoside (B192233), is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to facilitate a comprehensive comparison of their therapeutic potential.
Isorhamnetin 3-O-galactoside and hyperoside (Quercetin 3-O-galactoside) are naturally occurring flavonoid glycosides that have garnered significant interest in the scientific community for their diverse biological activities. Both compounds share a common galactoside moiety, but differ in the aglycone structure, with isorhamnetin being a methylated derivative of quercetin (B1663063), the aglycone of hyperoside. This structural difference influences their biological activities, including their antioxidant, anti-inflammatory, and antithrombotic properties. This guide provides a detailed comparison of their performance in various experimental assays, outlines the methodologies for these key experiments, and visualizes the signaling pathways they modulate.
Quantitative Comparison of Biological Activities
To provide a clear and concise overview of the relative potency of this compound and hyperoside, the following tables summarize the available quantitative data from various in vitro and in vivo studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, data from different studies should be interpreted with caution.
| Assay | This compound | Hyperoside | Reference |
| Antioxidant Activity | |||
| DPPH Radical Scavenging (IC50) | Not directly compared | Generally higher activity for quercetin glycosides | [1] |
| ABTS Radical Scavenging (IC50) | Not directly compared | Generally higher activity for quercetin glycosides | [1] |
| Anti-inflammatory Activity | |||
| Inhibition of TNF-α | Potent inhibition[2][3] | Significant inhibition[4][5] | [2][3][4][5] |
| Inhibition of IL-6 | Significant inhibition[6] | Significant inhibition[4][5] | [4][5][6] |
| Inhibition of Nitric Oxide (NO) | Not directly compared | Significant inhibition[4][5] | [4][5] |
| Antithrombotic and Profibrinolytic Activity | |||
| Activated Partial Thromboplastin Time (aPTT) | More significant prolongation | Significant prolongation | [2] |
| Prothrombin Time (PT) | More significant prolongation | Significant prolongation | [2] |
| Thrombin Activity Inhibition | More potent inhibition | Potent inhibition | [2] |
| Factor Xa Activity Inhibition | More potent inhibition | Potent inhibition | [2] |
| PAI-1/t-PA Ratio | Significant reduction | No significant change | [2] |
| Cytotoxicity (IC50) | |||
| HepG2 (human liver cancer) | ~53.3 µM (48h) | Not directly compared | [7] |
| MCF-7 (human breast cancer) | Not directly compared | Viability reduced at 12.5-100 µM | [7] |
| 4T1 (mouse breast cancer) | Not directly compared | Viability reduced at 12.5-100 µM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution (0.1 mM in methanol), test compounds (this compound and hyperoside) at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
-
This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compounds at various concentrations, and a positive control (e.g., Trolox).
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound dilutions to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assays
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Reagents: RAW 264.7 macrophage cells, cell culture medium, LPS, test compounds, and Griess reagent (for nitrite (B80452) determination).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent by measuring the absorbance at 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
This assay quantifies the reduction of TNF-α and IL-6 secretion from LPS-stimulated immune cells.
-
Reagents: Immune cells (e.g., peripheral blood mononuclear cells or RAW 264.7 macrophages), LPS, test compounds, and ELISA kits for TNF-α and IL-6.
-
Procedure:
-
Culture the immune cells and pre-treat with test compounds.
-
Stimulate with LPS for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.
-
Antithrombotic Activity Assays
These assays measure the direct inhibitory effect of the compounds on the key coagulation enzymes, thrombin and Factor Xa.
-
Reagents: Purified human thrombin or Factor Xa, chromogenic substrate specific for each enzyme (e.g., S-2238 for thrombin, S-2222 for Factor Xa), test compounds, and a suitable buffer.
-
Procedure:
-
In a 96-well plate, incubate the enzyme (thrombin or Factor Xa) with various concentrations of the test compounds for a set period.
-
Add the corresponding chromogenic substrate to initiate the reaction.
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The rate of substrate cleavage is proportional to the enzyme activity. Calculate the percentage of inhibition of enzyme activity by the test compounds.
-
Signaling Pathways and Mechanisms of Action
Both this compound and hyperoside exert their biological effects by modulating various intracellular signaling pathways.
This compound has been shown to inhibit the HMGB1 signaling pathway, a critical mediator of inflammation. By suppressing the release and activity of High Mobility Group Box 1 (HMGB1), it downregulates downstream inflammatory responses, including the activation of NF-κB and the production of TNF-α.[2]
Hyperoside is known to modulate multiple signaling pathways, including the NF-κB and MAPK pathways, which are central to the inflammatory response. By inhibiting the activation of these pathways, hyperoside reduces the expression of pro-inflammatory mediators like TNF-α, IL-6, and iNOS (inducible nitric oxide synthase).[4][5]
Conclusion
Both this compound and hyperoside demonstrate significant therapeutic potential through their antioxidant, anti-inflammatory, and antithrombotic activities. The available direct comparative data suggests that this compound may possess superior antithrombotic and profibrinolytic effects compared to hyperoside.[2] Conversely, as a quercetin glycoside, hyperoside is suggested to have stronger antioxidant activity.[1]
The choice between these two molecules for further research and development will depend on the specific therapeutic target. For conditions where thrombosis and inflammation are primary concerns, this compound appears to be a particularly promising candidate. For applications where potent antioxidant activity is paramount, hyperoside may be more suitable. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative potencies across a broader range of biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Neuroprotective Potential of Isorhamnetin 3-O-galactoside: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of Isorhamnetin 3-O-galactoside and its aglycone, Isorhamnetin, against other well-known flavonoid alternatives. The information presented is supported by experimental data from preclinical studies, with a focus on cerebral ischemia models. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.
Comparative Analysis of Neuroprotective Efficacy
While direct in vivo neuroprotective studies on this compound are limited, its potent anti-inflammatory effects, a key component of neuroprotection, have been demonstrated.[1][2] The neuroprotective potential of its aglycone, Isorhamnetin, has been more extensively studied in animal models of stroke, providing valuable insights. This guide compares the efficacy of Isorhamnetin with other flavonoids, namely Quercetin, Rutin, and Kaempferol, in mitigating neuronal damage.
Table 1: In Vivo Efficacy in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)
| Compound | Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Key Findings | Reference |
| Isorhamnetin | 5 mg/kg | Intraperitoneal | Significant reduction | Improved neurological function | Activated Nrf2/HO-1 pathway, suppressed inflammation and oxidative stress. | [3] |
| Vehicle Control | - | Intraperitoneal | - | - | - | [3] |
Table 2: Effects on Biomarkers of Oxidative Stress in Brain Tissue Following Cerebral Ischemia
| Compound | Dosage | Malondialdehyde (MDA) Levels | Superoxide (B77818) Dismutase (SOD) Activity | Glutathione (B108866) Peroxidase (GPx) Activity | Reference |
| Isorhamnetin | 5 mg/kg | Significantly decreased | - | - | [4] |
| Vehicle Control | - | Increased | - | - | [4] |
Note: Data for Quercetin, Rutin, and Kaempferol in directly comparable in vivo stroke models with identical biomarker measurements were not available in the searched literature. However, numerous studies support their antioxidant properties in various neurodegenerative models.
Neuroprotective Signaling Pathways
Isorhamnetin exerts its neuroprotective effects through the modulation of multiple signaling pathways. A key mechanism involves the activation of the Nrf2/HO-1 pathway, which upregulates antioxidant defenses. Additionally, it suppresses inflammatory responses by inhibiting the NF-κB pathway, leading to a reduction in pro-inflammatory cytokines such as TNF-α.
Caption: Neuroprotective signaling pathway of this compound.
Experimental Workflow for In Vivo Neuroprotection Studies
A typical experimental workflow to validate the neuroprotective effects of a compound in a cerebral ischemia model is outlined below.
Caption: Workflow for in vivo neuroprotection studies.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the induction of transient focal cerebral ischemia.[5][6][7][8][9]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Temperature-regulated mat and rectal probe
-
Surgical instruments (scissors, forceps)
-
6-0 silk suture
-
Silicon-tipped monofilament (e.g., 180 µm)
-
Saline solution
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 36.5 ± 0.5°C.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA and insert the silicon-tipped monofilament.
-
Advance the filament through the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
Permanently ligate the ECA stump and remove the temporary ligature from the CCA.
-
Suture the incision.
Neurological Deficit Scoring
This scoring system is used to assess the neurological function of mice after stroke.[10][11][12][13][14]
Scoring Scale (0-4):
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling towards the contralateral side.
-
3: Leaning towards the contralateral side at rest.
-
4: No spontaneous motor activity.
Procedure:
-
Observe the mouse in a transparent cylinder for 5 minutes.
-
Score the mouse based on the most severe deficit observed.
-
Perform the scoring at defined time points post-MCAO (e.g., 24, 48, and 72 hours).
Measurement of Oxidative Stress Markers in Brain Tissue
a. Malondialdehyde (MDA) Assay (TBARS Method) [15][16][17][18][19]
This assay measures lipid peroxidation.
Procedure:
-
Homogenize brain tissue in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and collect the supernatant.
-
Add phosphoric acid and thiobarbituric acid (TBA) to the supernatant.
-
Incubate at 95°C for 60 minutes.
-
Extract the MDA-TBA adduct with n-butanol.
-
Measure the absorbance of the organic layer at 532 nm.
-
Quantify MDA levels using a standard curve.
b. Superoxide Dismutase (SOD) Activity Assay [20][21][22][23][24]
This assay measures the activity of the antioxidant enzyme SOD.
Procedure:
-
Prepare a tissue homogenate as described for the MDA assay.
-
Use a commercial SOD assay kit following the manufacturer's instructions.
-
The assay is typically based on the inhibition of a superoxide-generating system.
-
Measure the absorbance at the specified wavelength.
-
Calculate SOD activity based on the inhibition rate.
c. Glutathione Peroxidase (GPx) Activity Assay [25][26][27][28][29]
This assay measures the activity of the antioxidant enzyme GPx.
Procedure:
-
Prepare a tissue homogenate.
-
Use a commercial GPx assay kit.
-
The assay typically involves monitoring the oxidation of NADPH at 340 nm in the presence of glutathione reductase.
-
Calculate GPx activity based on the rate of NADPH consumption.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining for Apoptosis
This method is used to detect apoptotic cells in brain tissue sections.[30][31][32][33][34]
Procedure:
-
Prepare paraffin-embedded or frozen brain sections.
-
Deparaffinize and rehydrate the sections if necessary.
-
Perform antigen retrieval if required.
-
Permeabilize the tissue with proteinase K or Triton X-100.
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
For colorimetric detection, incubate with a streptavidin-HRP conjugate followed by a substrate like DAB.
-
For fluorescent detection, use fluorescently labeled dUTPs or a secondary antibody.
-
Counterstain with a nuclear stain (e.g., DAPI or hematoxylin).
-
Visualize and quantify apoptotic cells under a microscope.
References
- 1. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with Isorhamnetin Protects the Brain Against Ischemic Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 7. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A simplified procedure for the quantitative measurement of neurological deficits after forebrain ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Quick Phenotypic Neurological Scoring System for Evaluating Disease Progression in the SOD1-G93A Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. Assessment of the Neurological Deficit [bio-protocol.org]
- 13. The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. 2.7. Measurement of Malondialdehyde (MDA) Contents [bio-protocol.org]
- 16. 2.7. Measurement of Malondialdehyde (MDA) Levels in Brain Homogenate [bio-protocol.org]
- 17. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 18. nwlifescience.com [nwlifescience.com]
- 19. A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent’s Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR method for superoxide dismutase assay in brain and liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. prometheusprotocols.net [prometheusprotocols.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. mmpc.org [mmpc.org]
- 24. resources.bio-techne.com [resources.bio-techne.com]
- 25. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. oxfordbiomed.com [oxfordbiomed.com]
- 28. researchgate.net [researchgate.net]
- 29. nwlifescience.com [nwlifescience.com]
- 30. promega.com [promega.com]
- 31. sinobiological.com [sinobiological.com]
- 32. genscript.com [genscript.com]
- 33. clyte.tech [clyte.tech]
- 34. researchgate.net [researchgate.net]
Isorhamnetin Glycosides: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Isorhamnetin (B1672294), a 3'-O-methylated metabolite of the flavonoid quercetin, and its glycosidic derivatives are widely distributed in the plant kingdom and have garnered significant scientific interest for their diverse pharmacological activities. The attachment of sugar moieties to the isorhamnetin aglycone plays a crucial role in the bioavailability, solubility, and ultimately, the biological efficacy of these compounds.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of isorhamnetin glycosides, focusing on their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data.
Comparative Biological Activity of Isorhamnetin Glycosides
The biological activity of isorhamnetin glycosides is significantly influenced by the type, number, and position of the sugar residues attached to the aglycone. The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of various isorhamnetin glycosides, providing a basis for objective comparison.
Antioxidant Activity
The antioxidant capacity of isorhamnetin and its glycosides is a key contributor to their therapeutic potential.[3] The position of glycosylation is a critical determinant of antioxidant activity. Studies have shown that 3-O-glycosylation can decrease the antioxidant capacity, while glycosylation at the 7-position has a lesser impact.[4] While the aglycone, isorhamnetin, often exhibits more potent antioxidant activity in vitro, its glycosides can be metabolized in the body to release the active aglycone.[5][6]
| Compound | Assay | IC50 Value (µM) | Reference(s) |
| Isorhamnetin | DPPH | 24.61 | [2][7] |
| ABTS | 14.54 | [2][7] | |
| Lipid Peroxidation | 6.67 | [2][7] | |
| Isorhamnetin-3-O-glucoside | DPPH | 177.91 µg/mL | [5] |
| Isorhamnetin-3-O-rutinoside (Narcissin) | DPPH | 165.62 µg/mL | [5] |
| ABTS | 40.97 µg/mL | [5] | |
| Isorhamnetin-3-O-neohesperidoside | ABTS | 0.06 mg/mL | [8][9] |
| Lipid Peroxidation | 600 | [1][10][11] | |
| Xanthine Oxidase Inhibition | 48.75 µg/mL | [8] | |
| Isorhamnetin-3-O-robinobioside | DPPH | 3.8 | [5] |
| Cellular Antioxidant Activity (CAA) | 0.225 mg/mL (IC50) | [12][13] | |
| Isorhamnetin-3-O-(2",6"-O-α-dirhamnosyl)-β-galactoside | DPPH | 4.3 | [5] |
Anti-inflammatory Activity
Isorhamnetin glycosides have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways, such as NF-κB, MAPK, and PI3K/Akt, leading to a reduction in the production of pro-inflammatory mediators.[1][2] The anti-inflammatory potential appears to be influenced by the complexity of the glycosylation, with some studies indicating that diglycosides may be more potent than triglycosides.[4]
| Compound | Assay/Model | Effect | Concentration | Reference(s) |
| Isorhamnetin-3-O-glucoside | IL-6 production (TNF-α-stimulated MG-63 cells) | Inhibition | 100 µg/mL | [5] |
| Isorhamnetin-3,4'-diglucoside | IL-6 production (TNF-α-stimulated MG-63 cells) | Inhibition | 100 µg/mL | [5] |
| Isorhamnetin-3-O-galactoside | HMGB1 release (human endothelial cells) | Significant inhibition | 5 µM | [6] |
| Isorhamnetin-3-O-robinobioside | COX-2, TNF-α, IL-6 production | Significant inhibition | 125 ng/mL | [6] |
| Isorhamnetin-glucosyl-rhamnoside (IGR) | NO Production (LPS-stimulated RAW 264.7 cells) | 68.7 ± 5.0% inhibition | 125 ng/mL | [4] |
| Rat ear edema (croton oil-induced) | 77.4 ± 5.7% inhibition | [4] | ||
| Isorhamnetin-glucosyl-pentoside (IGP) | Rat ear edema (croton oil-induced) | 65.3 ± 5.9% inhibition | [4] | |
| Isorhamnetin-glucosyl-rhamnosyl-rhamnoside (IGRR) | Rat ear edema (croton oil-induced) | 44.7 ± 8.2% inhibition | [4] |
Anticancer Activity
Isorhamnetin and its glycosides have shown potential in inhibiting the growth of various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1][14] Quantitative comparative data for a wide range of isorhamnetin glycosides is still emerging.
| Compound | Cancer Cell Line | IC50 Value | Reference(s) |
| Isorhamnetin-3-O-neohesperidoside | Breast ductal carcinoma (T-47D) | 2.47 µg/mL | [6] |
| Colorectal adenocarcinoma (Caco-2) | Potent cytotoxicity | [6] | |
| Isorhamnetin-3-O-rutinoside (Narcissin) | Cervical cancer (HeLa) | 20.5 µg/mL | [6] |
| Prostate carcinoma (LNCaP) | 20.5 µg/mL | [6] | |
| Brassicin (Isorhamnetin derivative) | Colon cancer (HCT116) | 22.8 µg/mL | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).
-
Test compound (isorhamnetin glycoside) dissolved in a suitable solvent at various concentrations.
-
Positive control (e.g., ascorbic acid or Trolox).
Procedure:
-
In a 96-well plate or test tubes, add a specific volume of the test compound solution.
-
Add the DPPH solution to each well/tube and mix.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Reagents:
-
RAW 264.7 murine macrophage cells.
-
Lipopolysaccharide (LPS).
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Test compound (isorhamnetin glycoside) at various concentrations.
-
Cell culture medium.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite, a stable product of NO, is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Reagents:
-
Cancer cell line of interest.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
Test compound (isorhamnetin glycoside) at various concentrations.
-
Cell culture medium.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Signaling Pathways and Experimental Workflows
The biological activities of isorhamnetin glycosides are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: A generalized experimental workflow for evaluating the biological activity of isorhamnetin glycosides.
Caption: Inhibition of the NF-κB signaling pathway by isorhamnetin glycosides.
Caption: Modulation of the MAPK signaling pathway by isorhamnetin glycosides.
Caption: Inhibition of the PI3K/Akt signaling pathway by isorhamnetin glycosides.
References
- 1. Antigenotoxic and antioxidant activities of isorhamnetin 3-O neohesperidoside from Acacia salicina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Isorhamnetin 3-O-robinobioside from Nitraria retusa leaves enhance antioxidant and antigenotoxic activity in human chronic myelogenous leukemia cell line K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
A Comparative Analysis of the Bioavailability and Metabolism of Isorhamnetin 3-O-galactoside and Isorhamnetin
For researchers and drug development professionals, understanding the pharmacokinetic profiles of bioactive compounds is critical for evaluating their therapeutic potential. This guide provides an objective comparison of the bioavailability and metabolism of the flavonoid aglycone, isorhamnetin (B1672294), and its glycosidic form, isorhamnetin 3-O-galactoside. This comparison is supported by experimental data to highlight the impact of glycosylation on the absorption, distribution, metabolism, and excretion (ADME) of isorhamnetin.
Executive Summary
Isorhamnetin, a 3'-O-methylated metabolite of quercetin (B1663063), is commonly found in plants in its glycosidic forms, such as this compound. The sugar moiety significantly influences the compound's solubility, absorption, and metabolic fate.[1] Experimental evidence suggests that while the aglycone, isorhamnetin, may be more readily permeable across intestinal barriers, its glycoside counterpart, this compound, exhibits a longer retention time in the circulatory system.[2] The metabolism of this compound is heavily reliant on the enzymatic activity of the gut microbiota, which hydrolyzes the glycosidic bond to release the bioactive aglycone, isorhamnetin.
Bioavailability and Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Isorhamnetin in Rats (Oral Administration)
| Parameter | 0.25 mg/kg Dose | 0.5 mg/kg Dose | 1.0 mg/kg Dose |
| Cmax (ng/mL) | 57.8 | 64.8 | 75.2 |
| Tmax (h) | 8.0 | 6.4 | 7.2 |
| AUC (0-60h) (ng·h/mL) | 838.2 | 1262.8 | 1623.4 |
| Data sourced from a study on the pharmacokinetic profiles of isorhamnetin after oral application in rats.[3] |
Table 2: Comparative Plasma Stability of Isorhamnetin and Isorhamnetin Glycosides in Rats (Intravenous Administration)
| Compound | Elimination Half-life (t½) (h) |
| Isorhamnetin | 0.64 |
| Isorhamnetin Glycosides (from O. ficus-indica extract) | 1.08 |
| Data indicates that isorhamnetin glycosides are retained in the circulatory system for a longer duration than the aglycone.[2] |
The data suggests that after oral administration, isorhamnetin is absorbed, with peak plasma concentrations reached after several hours.[3] In contrast, isorhamnetin glycosides, such as this compound, are likely poorly absorbed in their intact form in the upper gastrointestinal tract. Their bioavailability is largely dependent on the metabolic activity of the intestinal microflora.
Metabolism
The metabolic pathways of isorhamnetin and its 3-O-galactoside derivative differ significantly, primarily in the initial steps following ingestion.
This compound: The primary metabolic step for this compound is deglycosylation by the gut microbiota.[1][4] Enzymes produced by intestinal bacteria hydrolyze the O-glycosidic bond, releasing the aglycone, isorhamnetin, and a galactose molecule. Once isorhamnetin is released, it can be absorbed and undergo further metabolism.
Isorhamnetin: Isorhamnetin that is directly ingested or released from its glycoside is absorbed and then undergoes phase II metabolism, primarily in the liver. This involves conjugation reactions such as glucuronidation and sulfation to increase its water solubility and facilitate excretion. Studies in rats have indicated that the demethylation of the 3'-oxymethyl group of isorhamnetin to form quercetin or kaempferol (B1673270) does not significantly occur.[3]
Experimental Protocols
The data presented in this guide are derived from studies employing standard pharmacokinetic methodologies. Below are generalized protocols representative of the experiments cited.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
-
Animal Model: Male Sprague-Dawley rats are typically used. The animals are cannulated (e.g., in the jugular vein) for serial blood sampling and are fasted overnight before the experiment.
-
Drug Administration: A suspension of isorhamnetin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) is administered orally via gavage at specified doses (e.g., 0.25, 0.5, and 1.0 mg/kg).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 60 hours) post-dosing. Plasma is separated by centrifugation.
-
Sample Preparation: To measure total isorhamnetin (free and conjugated), plasma samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugates. This is followed by a liquid-liquid extraction with a solvent like ethyl acetate.
-
Analytical Method: The concentration of isorhamnetin in the processed plasma samples is quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Conclusion
The glycosylation of isorhamnetin to form this compound has a profound impact on its bioavailability and metabolism. While the aglycone appears to be more readily absorbable, the glycoside form benefits from a longer half-life in the circulatory system, which may suggest a more sustained release of the active aglycone following metabolism by the gut microbiota. For researchers, this highlights the importance of considering the metabolic fate of flavonoid glycosides when evaluating their potential therapeutic applications, as the in vivo activity is likely attributable to the combined effects of the parent glycoside and its metabolites. Future head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of the pharmacokinetic profiles of isorhamnetin and its various glycosidic derivatives.
References
- 1. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of isorhamnetin, quercetin and kaempferol in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of isorhamnetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cross-Validation of Analytical Methods for Isorhamnetin 3-O-galactoside
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds such as Isorhamnetin (B1672294) 3-O-galactoside is critical for ensuring the quality, safety, and efficacy of botanical drugs and related products. Cross-validation of analytical methods is a fundamental process to ensure that a chosen analytical technique is robust, reliable, and fit for its intended purpose. This guide provides a comparative overview of commonly employed analytical methods for the quantification of Isorhamnetin 3-O-galactoside, supported by experimental data from published studies.
Quantitative Performance Comparison
The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques for the analysis of flavonoid glycosides like this compound.[1][2][3] The following table summarizes key validation parameters for these methods, extrapolated from studies on closely related isorhamnetin glycosides.
| Parameter | HPLC-UV for Isorhamnetin-3-O-glucoside[4] | LC-MS/MS for Isorhamnetin[5] |
| Linearity Range | 1.9 - 31.5 µg/mL | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9996 | ≥ 0.9980 |
| Accuracy (% Recovery) | 102.6 - 105.0% | < 13.4% bias |
| Precision (RSD) | ≤ 3.19% | Intra-assay: 1.1 - 8.9%, Inter-assay: 1.6 - 10.8% |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 1 ng/mL[5] |
Note: The data for HPLC-UV is based on a validated method for Isorhamnetin-3-O-glucoside, a structurally similar compound.[4] The LC-MS/MS data is for the aglycone, isorhamnetin, demonstrating the high sensitivity of this technique.[5]
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in various samples.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) is commonly used for the separation of flavonoid glycosides.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[6]
-
Detection Wavelength: Based on the UV spectrum of isorhamnetin glycosides, detection is typically set around 254 nm or 350 nm.[6]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices like biological fluids.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with smaller particle size for better resolution (e.g., a Diamonsil C18 column).[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol (B129727) and water containing a small percentage of formic acid (e.g., 2% formic acid in methanol, 90:10 v/v).[5]
-
Flow Rate: A flow rate of 1.0 mL/min is often used, with a split to the mass spectrometer.[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
-
Workflow for Cross-Validation of Analytical Methods
The process of cross-validating two different analytical methods, such as HPLC-UV and LC-MS/MS, involves a systematic comparison of the results obtained from the same set of samples. This ensures that both methods provide equivalent and reliable data.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathways of Isorhamnetin
While this guide focuses on analytical methodology, it is important to note the biological relevance of Isorhamnetin. As a flavonoid, Isorhamnetin has been reported to modulate various signaling pathways involved in inflammation and other cellular processes. Understanding these pathways is crucial for drug development professionals.
Caption: Simplified diagram of signaling pathways modulated by Isorhamnetin.
References
- 1. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of isorhamnetin, quercetin and kaempferol in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of isorhamnetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Isorhamnetin 3-O-galactoside: A Comparative Guide to its Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of Isorhamnetin 3-O-galactoside and its aglycone, Isorhamnetin, across various disease models. The following sections detail their performance, supported by experimental data, and outline the methodologies of key experiments to provide a clear and objective overview for research and drug development purposes.
Anti-Inflammatory and Sepsis Models
This compound has demonstrated significant anti-inflammatory properties, particularly in models of sepsis and vascular inflammation.
Quantitative Efficacy Data
| Disease Model | Compound | Dosage/Concentration | Key Findings | Reference |
| Sepsis (CLP-induced) | This compound | 4.8 mg/mouse (i.v.) | Reduced sepsis-related mortality. | [1] |
| Vascular Inflammation | This compound | 1-5 μM | Potently inhibited LPS-induced HMGB1 release in HUVECs. | [2] |
| Vascular Inflammation | This compound | 5 μM | Suppressed HMGB1-induced activation of NF-κB and TNF-α in HUVECs. | [3] |
| Vascular Inflammation | This compound | 4.8 mg/mouse | Inhibited HMGB1-mediated hyperpermeability and leukocyte migration in mice. | [1] |
Experimental Protocols
Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice: Male C57BL/6 mice are anesthetized, and a midline laparotomy is performed. The cecum is ligated below the ileocecal valve and punctured once with a 22-gauge needle. A small amount of feces is extruded to induce peritonitis. Immediately after surgery, mice are intravenously administered with this compound (4.8 mg/mouse) or a vehicle control. Survival is monitored for a specified period.[1]
HMGB1 Release Assay in Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are seeded in culture plates and grown to confluence. Cells are then treated with Lipopolysaccharide (LPS) (100 ng/mL) in the presence or absence of varying concentrations of this compound (1-5 μM) for 16 hours. The cell culture supernatant is collected, and the concentration of High Mobility Group Box 1 (HMGB1) protein is determined by ELISA or Western blot.[2]
Signaling Pathway
Caption: Inhibition of LPS-induced inflammatory pathway by this compound.
Neurodegenerative Disease Models
Research on the neuroprotective effects has primarily focused on the aglycone, Isorhamnetin. These findings suggest potential therapeutic avenues for this compound, considering its in vivo conversion to Isorhamnetin.
Quantitative Efficacy Data (Isorhamnetin)
| Disease Model | Compound | Dosage/Concentration | Key Findings | Reference |
| Parkinson's Disease (6-OHDA-induced SH-SY5Y cells) | Isorhamnetin | Not specified | Ameliorated neuronal damage, senescence, apoptosis, and oxidative stress. | [4][5] |
| Alzheimer's Disease (APP/PS1 mice) | Isorhamnetin | 50 mg/kg/day for 3 months | Improved cognitive impairment and reduced senile plaque deposition. | [6] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured and then exposed to 6-OHDA to induce a Parkinson's disease-like pathology. The protective effects of Isorhamnetin are assessed by treating the cells with the compound prior to or concurrently with the 6-OHDA challenge. Cell viability, apoptosis, senescence, and oxidative stress markers are measured using assays such as MTT, flow cytometry, β-galactosidase staining, and ROS detection kits.[4][5]
APP/PS1 Mouse Model of Alzheimer's Disease: Four-month-old APP/PS1 transgenic mice are orally administered Isorhamnetin (50 mg/kg/day) or a vehicle for three months. Cognitive function is assessed using the Morris water maze test by measuring escape latency and the number of platform crossings. After the treatment period, brain tissues are collected for immunohistochemical analysis of amyloid-beta plaque deposition and Western blot analysis of key signaling proteins.[6]
Signaling Pathway
Caption: Neuroprotective mechanism of Isorhamnetin via the FOSL1/AKT/mTOR pathway.
Cancer Models
Similar to neurodegenerative disease models, the majority of anti-cancer research has been conducted on Isorhamnetin. The data highlights its potential in inhibiting tumor growth and metastasis.
Quantitative Efficacy Data (Isorhamnetin)
| Disease Model | Compound | Dosage/Concentration | Key Findings | Reference |
| Gallbladder Cancer (NOZ cell xenograft) | Isorhamnetin | 1 and 5 mg/kg (i.p.) | Inhibited tumor growth in a dose-dependent manner. | [7] |
| Hepatocellular Carcinoma (DEN + CCl4-induced) | Isorhamnetin | 100 mg/kg | Suppressed cancer-inducing inflammation and regulated Akt and MAPKs. | [8] |
| Breast Cancer (MCF-7/ADR cells) | Isorhamnetin | Not specified | Inhibited proliferation and migration of adriamycin-resistant cells. | [9] |
Experimental Protocols
Subcutaneous Xenograft Model in Nude Mice: Human gallbladder cancer NOZ cells are subcutaneously injected into the right flank of nude mice. Once tumors are established, mice are treated with intraperitoneal injections of Isorhamnetin (1 or 5 mg/kg) or a vehicle control every two days for a specified duration (e.g., 14 days). Tumor volume and weight are measured at the end of the experiment. Body weight is monitored throughout the study to assess toxicity.[7]
Chemically-Induced Hepatocellular Carcinoma in Mice: Hepatocellular carcinoma is induced in Swiss albino mice using a combination of N-diethylnitrosamine (DEN) and carbon tetrachloride (CCl4). Mice are then treated with Isorhamnetin (100 mg/kg body weight). The anti-tumor effects are evaluated by histological analysis of the liver, liver function tests, and molecular analysis of inflammatory and cell signaling pathways through immunoblotting, qPCR, and ELISA.[8]
Signaling Pathway
Caption: Isorhamnetin inhibits cancer cell proliferation and metastasis via the PI3K/AKT pathway.
Comparative Efficacy and Bioavailability
Studies comparing this compound with other flavonoids and its own aglycone provide valuable insights into its relative potency and bioavailability.
Quantitative Comparison
| Comparison | Assay/Model | Key Findings | Reference |
| This compound vs. Hyperoside | Anticoagulant and profibrinolytic assays | This compound showed greater anticoagulant and profibrinolytic effects. | [10] |
| This compound vs. Quercetin-3-O-galactoside | Anticoagulant and profibrinolytic assays | This compound exhibited greater anticoagulant and profibrinolytic effects. | [11] |
| Isorhamnetin vs. Quercetin | DPPH Radical Scavenging | Quercetin (IC50: 3.07 µmol/L) was a more potent scavenger than Isorhamnetin (IC50: 24.61 µmol/L). | [12] |
| Isorhamnetin vs. Quercetin | ABTS Radical Scavenging | Quercetin (IC50: 3.64 µmol/L) was a more potent scavenger than Isorhamnetin (IC50: 14.54 µmol/L). | [12] |
| Isorhamnetin Glycosides vs. Isorhamnetin Aglycone | Plasma Stability | Isorhamnetin glycosides were more stable and remained longer in plasma. | [13] |
It is important to note that while Isorhamnetin (the aglycone) may exhibit higher potency in some in vitro assays, its glycosidic forms, such as this compound, may have improved bioavailability and stability in vivo.[13] The glycosidic forms are the biologically relevant constituents that are typically absorbed and then may be hydrolyzed to the aglycone in the body.[14]
Bioavailability and Metabolism Workflow
Caption: Bioavailability and metabolism of Isorhamnetin glycosides.
References
- 1. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Isorhamnetin ameliorates dopaminergic neuronal damage via targeting FOSL1 to activate AKT/mTOR in 6-OHDA-induced SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isorhamnetin exerts anti-tumor activity in DEN + CCl4-induced HCC mice | Semantic Scholar [semanticscholar.org]
- 9. Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Isorhamnetin 3-O-galactoside: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Isorhamnetin 3-O-galactoside, a flavonoid glycoside utilized in various research applications, requires meticulous disposal procedures due to its potential hazards. This guide provides a comprehensive, step-by-step approach to ensure its safe and compliant disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the compound's Safety Data Sheet (SDS). This compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Therefore, appropriate personal protective equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Safety Measure | Specification | Source(s) |
| Personal Protective Equipment (PPE) | Lab coat, chemical-resistant gloves (e.g., nitrile), safety glasses with side shields. | [1] |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood to minimize dust or aerosol exposure. | [1] |
| Spill Response | In case of a solid spill, avoid raising dust. Carefully sweep the material into a sealed container for disposal. | [1] |
| Incompatibilities | Keep away from strong oxidizing agents. | [2] |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as regulated hazardous waste. Under no circumstances should it be discarded in standard laboratory trash or poured down the drain[1]. The recommended method of disposal is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department[1].
-
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound, along with any contaminated materials such as weighing paper, gloves, or wipes, should be collected in a designated hazardous waste container[1].
-
Liquid Waste: If this compound is in a solution, it must be collected in a separate, compatible liquid waste container. Avoid mixing it with incompatible waste streams, particularly strong oxidizers[1][2].
-
-
Container Selection and Labeling:
-
Waste must be stored in containers made of a compatible material with a tightly fitting cap[3][4].
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., Harmful, Irritant), and the date the container became full[4]. Do not use chemical formulas or abbreviations[5].
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA, which is a specified area within the laboratory at or near the point of waste generation[4].
-
The SAA must be under the control of the laboratory personnel and should be inspected weekly for any signs of leakage[4].
-
Ensure that incompatible wastes are properly segregated within the SAA[4]. Secondary containment, such as a chemical-resistant tray, is recommended[1].
-
-
Arranging for Disposal:
-
Once the waste container is full, or if it has been in the SAA for up to one year (for partially filled containers), contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup[1][4].
-
Follow all institutional procedures for requesting a waste collection[1].
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent[3].
-
The rinsate (the solvent used for rinsing) must be collected as hazardous liquid waste and added to the appropriate liquid waste container[1].
-
After triple-rinsing, the original label on the container should be completely defaced or removed. The clean container can then typically be disposed of as regular laboratory glassware or plastic waste[1][3].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Isorhamnetin 3-O-galactoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Isorhamnetin 3-O-galactoside. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.
This compound is a flavonoid glycoside that requires careful handling due to its potential health hazards. The primary risks associated with this compound are oral toxicity, skin irritation, and serious eye irritation[1]. As a powdered substance, there is also a risk of inhalation.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the known hazards of this compound and the recommended personal protective equipment to mitigate these risks.
| Hazard Statement | GHS Code | Pictogram | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed | H302 |
| Engineering Controls: Use in a well-ventilated area or in a fume hood. Gloves: Chemical-resistant gloves (e.g., Nitrile rubber). Eye Protection: Safety glasses with side shields or goggles. Respiratory Protection: N95 or FFP2 rated respirator for handling powder. Protective Clothing: Laboratory coat. |
| Causes skin irritation | H315 |
| Gloves: Chemical-resistant gloves (e.g., Nitrile rubber). Protective Clothing: Laboratory coat. |
| Causes serious eye irritation | H319 |
| Eye Protection: Safety glasses with side shields or goggles. A face shield may be appropriate for larger quantities. |
Experimental Protocols: Step-by-Step Handling and Disposal
1. Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all weighing and handling of powdered this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.
-
Close the container tightly after use and store it in a cool, dry, and dark place as recommended[1].
2. Solubilization:
-
When preparing solutions, add the solvent to the powdered compound slowly to prevent splashing.
-
This compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol[2].
-
Handle all solutions within a fume hood.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if the spill is large or if dust is airborne.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal[3].
-
Clean the spill area with a suitable detergent and water.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
4. Decontamination and Disposal Plan:
-
All disposable materials contaminated with this compound (e.g., gloves, weigh paper, pipette tips) should be collected in a designated, sealed hazardous waste container.
-
Unused or waste this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) which is then collected as hazardous waste. Subsequently, the glassware can be washed with detergent and water.
Below is a workflow diagram illustrating the safe handling procedure for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
